BMS641
Beschreibung
Eigenschaften
Molekularformel |
C27H23ClO2 |
|---|---|
Molekulargewicht |
414.9 g/mol |
IUPAC-Name |
3-chloro-4-[(E)-2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid |
InChI |
InChI=1S/C27H23ClO2/c1-27(2)15-14-22(19-6-4-3-5-7-19)23-16-18(9-13-24(23)27)8-10-20-11-12-21(26(29)30)17-25(20)28/h3-14,16-17H,15H2,1-2H3,(H,29,30)/b10-8+ |
InChI-Schlüssel |
FRTYVAKGTFXRNY-CSKARUKUSA-N |
SMILES |
CC1(CC=C(C2=C1C=CC(=C2)C=CC3=C(C=C(C=C3)C(=O)O)Cl)C4=CC=CC=C4)C |
Isomerische SMILES |
CC1(CC=C(C2=C1C=CC(=C2)/C=C/C3=C(C=C(C=C3)C(=O)O)Cl)C4=CC=CC=C4)C |
Kanonische SMILES |
CC1(CC=C(C2=C1C=CC(=C2)C=CC3=C(C=C(C=C3)C(=O)O)Cl)C4=CC=CC=C4)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BMS641; BMS-641; BMS 641; BMS209641; BMS-209641 BMS 209641; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of BMS-641
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-641, also identified as BMS-209641, is a synthetic small molecule that acts as a selective partial agonist for the Retinoic Acid Receptor Beta (RARβ), a nuclear hormone receptor with significant implications in cellular differentiation and proliferation. This technical guide delineates the core mechanism of action of BMS-641, providing a comprehensive overview of its molecular interactions, downstream signaling pathways, and the experimental methodologies used for its characterization. The information presented is intended to support further research and drug development efforts centered on RARβ modulation.
Core Mechanism: Selective RARβ Partial Agonism
BMS-641 functions as a selective agonist for the Retinoic Acid Receptor Beta (RARβ), a member of the nuclear receptor superfamily of ligand-dependent transcription factors. Its mechanism of action is centered on its high affinity and selectivity for RARβ over the other two RAR isotypes, RARα and RARγ. This selectivity is crucial as the different RAR isotypes can mediate distinct physiological and pathological processes.
Upon entering the cell nucleus, BMS-641 binds to the ligand-binding pocket (LBP) of RARβ. This binding event induces a conformational change in the receptor, facilitating its heterodimerization with the Retinoid X Receptor (RXR). The BMS-641-RARβ/RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.
The binding of the ligand-receptor complex to RAREs initiates the recruitment of co-activator proteins, which in turn promotes the assembly of the transcriptional machinery, leading to the upregulation or downregulation of specific gene expression. As a partial agonist, BMS-641 induces a sub-maximal transcriptional response compared to a full agonist, suggesting it may stabilize a receptor conformation that leads to a less efficient recruitment of co-activators.[1][2]
Signaling Pathway
The signaling cascade initiated by BMS-641 follows the canonical pathway for retinoic acid receptors.
Quantitative Data
The binding affinity and selectivity of BMS-641 for the different RAR isotypes have been quantified through competitive binding assays.
| Parameter | RARα | RARβ | RARγ | Reference |
| Binding Affinity (Kd) | 225 nM | 2.5 nM | 223 nM | [3][4] |
The significantly lower dissociation constant (Kd) for RARβ demonstrates the high affinity and selectivity of BMS-641 for this receptor isotype.
Experimental Protocols
The characterization of BMS-641's mechanism of action relies on a combination of biochemical and cell-based assays.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of BMS-641 for RAR isotypes.
Objective: To quantify the affinity of BMS-641 for RARα, RARβ, and RARγ by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Recombinant human RARα, RARβ, and RARγ ligand-binding domains (LBDs).
-
Radiolabeled retinoic acid (e.g., [³H]-all-trans-retinoic acid).
-
Unlabeled BMS-641.
-
Scintillation proximity assay (SPA) beads coated with a capture antibody for the recombinant receptors.
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA).
-
96-well microplates.
-
Microplate scintillation counter.
Procedure:
-
A constant concentration of the recombinant RAR LBD and the radiolabeled retinoic acid are incubated in the wells of a microplate.
-
A serial dilution of unlabeled BMS-641 is added to the wells to compete for binding to the receptor.
-
SPA beads are added to each well. When the radiolabeled ligand is bound to the receptor captured on the bead, it is in close enough proximity to excite the scintillant within the bead, producing a light signal.
-
The plates are incubated to reach equilibrium.
-
The light signal is measured using a microplate scintillation counter.
-
The concentration of BMS-641 that inhibits 50% of the radioligand binding (IC50) is determined.
-
The equilibrium dissociation constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd_radioligand), where [L] is the concentration of the radioligand and Kd_radioligand is its dissociation constant.
Luciferase Reporter Gene Assay
This cell-based assay is employed to measure the functional activity of BMS-641 as a partial agonist in inducing RARβ-mediated gene transcription.
Objective: To quantify the dose-dependent transcriptional activation of RARβ by BMS-641.
Materials:
-
A suitable mammalian cell line (e.g., HEK293T) that does not endogenously express high levels of RARs.
-
An expression vector for the full-length human RARβ.
-
A reporter vector containing a luciferase gene under the control of a promoter with multiple copies of a Retinoic Acid Response Element (RARE).
-
A control vector expressing Renilla luciferase for normalization of transfection efficiency.
-
Cell culture medium and reagents.
-
Transfection reagent.
-
BMS-641.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cells are co-transfected with the RARβ expression vector, the RARE-luciferase reporter vector, and the Renilla luciferase control vector.
-
After transfection, the cells are treated with a serial dilution of BMS-641 or a known full agonist (positive control) for 24 hours.
-
The cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a luminometer and a dual-luciferase assay system.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
The fold activation of the reporter gene is calculated relative to vehicle-treated cells.
-
The concentration of BMS-641 that produces 50% of the maximal response (EC50) is determined from the dose-response curve. The partial agonist activity is determined by comparing the maximal activation achieved by BMS-641 to that of a full agonist.
Mandatory Visualizations
Experimental Workflow: Competitive Binding Assay
Experimental Workflow: Luciferase Reporter Assay
Downstream Effects and Therapeutic Potential
The activation of RARβ by BMS-641 is expected to modulate the expression of genes involved in cell cycle control, apoptosis, and differentiation. RARβ is often considered a tumor suppressor, and its expression is frequently silenced in various cancers. Therefore, selective RARβ agonists like BMS-641 hold therapeutic potential for the treatment of certain malignancies by reactivating this tumor-suppressive signaling pathway. Further research is warranted to elucidate the specific downstream gene targets of BMS-641 in different cancer contexts and to evaluate its in vivo efficacy and safety in preclinical cancer models.
Conclusion
BMS-641 is a highly selective partial agonist of the retinoic acid receptor beta. Its mechanism of action involves binding to RARβ, inducing heterodimerization with RXR, and modulating the transcription of target genes through binding to RAREs. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working on RARβ-targeted therapies. The continued investigation of BMS-641 and similar compounds will be crucial in realizing the therapeutic potential of RARβ activation in oncology and other disease areas.
References
BMS-209641: A Deep Dive into its Potent and Selective Agonism for Retinoic Acid Receptor Beta
For Researchers, Scientists, and Drug Development Professionals
BMS-209641 has emerged as a significant research tool due to its high potency and remarkable selectivity as an agonist for the Retinoic Acid Receptor Beta (RARβ). This technical guide provides a comprehensive overview of the core data supporting its selectivity, detailed experimental methodologies for assessing its activity, and visual representations of the associated signaling pathways and experimental workflows.
Quantitative Analysis of RARβ Selectivity
The selectivity of BMS-209641 for RARβ over other RAR isoforms (RARα and RARγ) is a cornerstone of its utility in research. This selectivity has been quantified through rigorous binding affinity studies.
Table 1: Binding Affinity of BMS-209641 for RAR Isoforms
| Receptor Isoform | Binding Affinity (Kd in nM) | Fold Selectivity vs. RARα | Fold Selectivity vs. RARγ |
| RARα | 225[1][2] | 1 | - |
| RARβ | 2.5 [1][2] | 90 | 89.2 |
| RARγ | 223[1] | - | 1 |
As the data clearly indicates, BMS-209641 exhibits a significantly higher affinity for RARβ, with approximately 90-fold greater affinity compared to both RARα and RARγ. This pronounced selectivity makes it an invaluable tool for elucidating the specific biological functions of RARβ.
Core Experimental Protocols
The determination of BMS-209641's RARβ selectivity relies on two primary types of assays: competitive binding assays to measure binding affinity and transactivation assays to assess functional activity. The following are detailed representative methodologies for these key experiments.
Competitive Binding Assay (Radioligand Displacement)
This assay quantifies the ability of a test compound (BMS-209641) to displace a radiolabeled ligand from the RAR isoforms.
Objective: To determine the equilibrium dissociation constant (Kd) of BMS-209641 for RARα, RARβ, and RARγ.
Materials:
-
Nuclear extracts from cells overexpressing human RARα, RARβ, or RARγ.
-
Radioligand: [³H]-all-trans retinoic acid (ATRA).
-
Unlabeled BMS-209641.
-
Binding Buffer: Tris-HCl buffer containing dithiothreitol (DTT), KCl, and bovine serum albumin (BSA).
-
Wash Buffer: Tris-HCl buffer with lower salt concentration.
-
Scintillation fluid.
-
Glass fiber filters.
Procedure:
-
Incubation: In a multi-well plate, combine the nuclear extract containing a specific RAR isoform with a fixed concentration of [³H]-ATRA and varying concentrations of unlabeled BMS-209641.
-
Equilibration: Incubate the mixture at 4°C for a sufficient period (e.g., 4-6 hours) to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-ligand complexes.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound [³H]-ATRA will decrease as the concentration of BMS-209641 increases. The IC50 value (the concentration of BMS-209641 that displaces 50% of the radioligand) is determined by non-linear regression analysis of the competition curve. The Kd is then calculated from the IC50 value using the Cheng-Prusoff equation.
Transactivation Assay (Reporter Gene Assay)
This cell-based assay measures the ability of BMS-209641 to activate gene transcription through a specific RAR isoform.
Objective: To determine the functional potency (EC50) and efficacy of BMS-209641 as an agonist for RARα, RARβ, and RARγ.
Materials:
-
Mammalian cell line (e.g., HeLa or HEK293).
-
Expression vectors for human RARα, RARβ, or RARγ.
-
Reporter plasmid containing a retinoic acid response element (RARE) upstream of a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase - CAT).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
BMS-209641.
-
Luciferase or CAT assay reagents.
Procedure:
-
Co-transfection: Co-transfect the mammalian cells with an expression vector for one of the RAR isoforms and the RARE-reporter plasmid.
-
Compound Treatment: After an initial incubation period to allow for receptor expression, treat the transfected cells with varying concentrations of BMS-209641.
-
Incubation: Incubate the cells for an appropriate time (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Lyse the cells to release the cellular contents, including the reporter protein.
-
Reporter Assay: Measure the activity of the reporter protein (e.g., luminescence for luciferase, or enzymatic activity for CAT) using a luminometer or spectrophotometer.
-
Data Analysis: Plot the reporter gene activity against the concentration of BMS-209641. The EC50 value, which is the concentration of BMS-209641 that produces 50% of the maximal response, is determined by fitting the data to a sigmoidal dose-response curve.
Visualizing the Molecular and Experimental Landscape
Caption: RARβ Signaling Pathway Activated by BMS-209641.
Caption: Experimental Workflow for Determining RARβ Selectivity.
Caption: Logical Framework for Establishing RARβ Selectivity.
References
Unveiling the Function of BMS-641: A Selective RARβ Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-641, also known as BMS-209641, is a potent and selective synthetic agonist for the Retinoic Acid Receptor Beta (RARβ), a nuclear receptor that plays a crucial role in regulating gene expression. This document provides a comprehensive technical overview of BMS-641, detailing its mechanism of action, binding affinities, and the downstream signaling pathways it modulates. Special emphasis is placed on the experimental protocols used to characterize this compound and the quantitative data derived from these studies. This guide is intended to serve as a valuable resource for researchers in oncology, neurobiology, and developmental biology who are investigating the therapeutic potential of RARβ modulation.
Introduction
Retinoic acid receptors (RARs) are ligand-inducible transcription factors that belong to the nuclear receptor superfamily. There are three main isotypes of RARs: alpha (RARα), beta (RARβ), and gamma (RARγ). These receptors form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.
RARβ is of particular interest as it is often considered a tumor suppressor, and its expression is frequently lost in various cancers. Selective activation of RARβ is therefore a promising therapeutic strategy. BMS-641 has emerged as a key pharmacological tool for studying the specific functions of RARβ due to its high selectivity over other RAR isotypes.
Mechanism of Action
BMS-641 functions as a selective agonist for RARβ. Upon binding to the ligand-binding pocket of RARβ, BMS-641 induces a conformational change in the receptor. This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins. The resulting RARβ/RXRα heterodimer-coactivator complex then binds to RAREs on the DNA, leading to the transcriptional activation of downstream target genes. This process ultimately influences a range of cellular processes, including differentiation, proliferation, and apoptosis.
The selectivity of BMS-641 for RARβ is attributed to specific structural features that allow for a favorable interaction with the unique amino acid residues within the RARβ ligand-binding pocket, while having a lower affinity for the corresponding pockets in RARα and RARγ.
Quantitative Data
The binding affinity and functional potency of BMS-641 have been determined through various in vitro assays. The following tables summarize the key quantitative data for BMS-641.
| Parameter | RARα | RARβ | RARγ | Reference |
| Binding Affinity (Kd, nM) | 225 | 2.5 | 223 | [1] |
Table 1: Binding Affinity of BMS-641 for Retinoic Acid Receptor Isotypes.
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 (nM) | ~10 | HeLa | Transient Transactivation | [2] |
Table 2: Functional Potency of BMS-641 in a Cell-Based Assay.
Signaling Pathways
The activation of RARβ by BMS-641 initiates a cascade of molecular events that constitute the RARβ signaling pathway. A simplified representation of this pathway is depicted below.
Upon activation by BMS-641, RARβ, in partnership with RXR, directly regulates the expression of a host of target genes. While a comprehensive list of all BMS-641-regulated genes is still under investigation, studies on general RARβ activation have identified several key downstream targets, including members of the HOX gene family , which are critical for embryonic development and cellular differentiation, and Cyp26a1 , an enzyme involved in retinoic acid metabolism. The ultimate cellular outcomes of RARβ activation include the induction of cell differentiation, inhibition of proliferation, and promotion of apoptosis, which collectively contribute to its tumor-suppressive effects.
Experimental Protocols
The characterization of BMS-641 has relied on several key experimental techniques. Detailed methodologies for these assays are provided below to facilitate their replication and further investigation.
Transient Transactivation Assay
This assay is used to quantify the ability of BMS-641 to activate gene expression through RARβ.
Objective: To measure the dose-dependent activation of a reporter gene under the control of a RARE by BMS-641 in a cellular context.
Cell Line: HeLa cells are commonly used for their robust growth and high transfection efficiency.[3]
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Expression vector for human RARβ
-
Reporter plasmid containing a luciferase gene downstream of a RARE (e.g., (RARE)3-tk-Luc)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
BMS-641 stock solution (in DMSO)
-
Luciferase assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HeLa cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the RARβ expression vector and the RARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. An internal control vector (e.g., expressing Renilla luciferase) can be included to normalize for transfection efficiency.
-
Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of BMS-641 or vehicle (DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of BMS-641 to determine the EC50 value.
Mammalian Two-Hybrid Assay
This assay is employed to investigate the interaction between RARβ and its coactivators in the presence of BMS-641.
Objective: To assess the ligand-dependent recruitment of coactivator proteins to the RARβ ligand-binding domain.
Principle: The assay utilizes two hybrid proteins: one consisting of the GAL4 DNA-binding domain (DBD) fused to the RARβ ligand-binding domain (LBD), and the other consisting of a transcriptional activation domain (AD) fused to a coactivator protein (e.g., SRC-1). Interaction between the RARβ LBD and the coactivator brings the GAL4-DBD and the AD into proximity, leading to the activation of a reporter gene under the control of a GAL4 upstream activating sequence (UAS).
Materials:
-
Mammalian cell line (e.g., HeLa or HEK293T)
-
Expression vector for GAL4-DBD-RARβ-LBD
-
Expression vector for AD-coactivator
-
Reporter plasmid with a luciferase gene downstream of a GAL4 UAS (e.g., pG5luc)
-
Transfection reagent
-
BMS-641 stock solution (in DMSO)
-
Luciferase assay system
-
Luminometer
Protocol:
-
Cell Seeding and Transfection: Seed and co-transfect cells with the GAL4-DBD-RARβ-LBD, AD-coactivator, and GAL4 UAS-luciferase reporter plasmids as described for the transactivation assay.
-
Treatment: 24 hours post-transfection, treat the cells with BMS-641 or a vehicle control.
-
Incubation: Incubate for 24 hours.
-
Lysis and Luciferase Assay: Perform the luciferase assay as described above.
-
Data Analysis: An increase in luciferase activity in the presence of BMS-641 indicates a ligand-induced interaction between RARβ and the coactivator.
Conclusion
BMS-641 is a highly selective and potent agonist of the retinoic acid receptor beta. Its ability to specifically activate RARβ signaling makes it an invaluable tool for dissecting the physiological and pathological roles of this nuclear receptor. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of BMS-641 in various diseases, particularly in cancer where the loss of RARβ function is a common event. Future studies focusing on the comprehensive identification of BMS-641 target genes and its effects in preclinical disease models will be crucial for translating the promise of RARβ agonism into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Unexpected Mode Of Binding Defines BMS948 as A Full Retinoic Acid Receptor β (RARβ, NR1B2) Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HeLa TI cell-based assay as a new approach to screen for chemicals able to reactivate the expression of epigenetically silenced genes - PMC [pmc.ncbi.nlm.nih.gov]
BMS641: A Selective Retinoic Acid Receptor Beta (RARβ) Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BMS641, also known as BMS-209641, is a synthetic retinoid that acts as a selective agonist for the retinoic acid receptor beta (RARβ), a member of the nuclear receptor superfamily.[1][2][3] Retinoic acid receptors are ligand-activated transcription factors that play a crucial role in regulating gene expression involved in cellular growth, differentiation, and embryonic development.[4][5] The three RAR isotypes, α, β, and γ, exhibit distinct tissue distribution and biological functions. RARβ is often considered a tumor suppressor, and its expression is frequently lost in various cancers. The selectivity of this compound for RARβ makes it a valuable tool for investigating the specific roles of this receptor isotype and a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its binding affinity, functional activity, the underlying signaling pathways, and detailed experimental protocols for its characterization.
Core Data Presentation
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and functional potency across the three human retinoic acid receptor isotypes.
Table 1: Binding Affinity of this compound to Human RAR Isotypes
| Receptor Isotype | Dissociation Constant (Kd) (nM) | Reference |
| RARα | 225 | |
| RARβ | 2.5 | |
| RARγ | 223 |
Table 2: Functional Activity of this compound in Transactivation Assays
| Receptor Isotype | EC50 (nM) | Agonist Activity (% of TTNPB*) | Reference |
| RARα | >1000 | Very Weak | |
| RARβ | ≈ 10 | Partial (≈50%) | |
| RARγ | >1000 | Very Weak |
*TTNPB is a potent, non-selective RAR agonist used as a reference compound.
Signaling Pathways and Experimental Workflows
RARβ Signaling Pathway
The canonical signaling pathway for RARβ involves its heterodimerization with the Retinoid X Receptor (RXR). In the absence of a ligand, the RARβ/RXR heterodimer is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter region of target genes, and is associated with corepressor proteins, leading to transcriptional repression. Upon agonist binding, a conformational change in the RARβ ligand-binding domain (LBD) leads to the dissociation of corepressors and the recruitment of coactivator complexes, which then promotes gene transcription.
Caption: Canonical RARβ signaling pathway activated by this compound.
Experimental Workflow for Characterization of a Selective RARβ Agonist
The following diagram illustrates a typical workflow for the characterization of a novel compound suspected to be a selective RARβ agonist.
Caption: A generalized workflow for the characterization of a selective RARβ agonist.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) of this compound for human RARα, RARβ, and RARγ.
Materials:
-
Recombinant human RARα, RARβ, and RARγ ligand-binding domains (LBDs)
-
[³H]-all-trans retinoic acid (ATRA) or another suitable radioligand
-
This compound
-
Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT)
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filter manifold
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of unlabeled this compound in the binding buffer.
-
In a 96-well plate, add a constant concentration of the respective recombinant RAR-LBD.
-
Add a constant concentration of [³H]-ATRA to each well.
-
Add the different concentrations of unlabeled this compound to the wells. For total binding, add buffer instead of unlabeled ligand. For non-specific binding, add a high concentration of unlabeled ATRA (e.g., 1 µM).
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Following incubation, rapidly filter the contents of each well through a glass fiber filter using a filter manifold.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Kd for this compound using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/Kd_ligand), where [L] is the concentration of the radioligand and Kd_ligand is its dissociation constant.
Mammalian Cell-Based Transactivation Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound on RARα, RARβ, and RARγ.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa, or CV-1)
-
Expression vectors for full-length human RARα, RARβ, and RARγ
-
Reporter plasmid containing a luciferase gene driven by a promoter with multiple RAREs (e.g., pGL3-RARE-luc)
-
A control plasmid for transfection efficiency normalization (e.g., a β-galactosidase or Renilla luciferase expression vector)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
TTNPB (as a positive control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density.
-
The next day, co-transfect the cells with the RAR expression vector, the RARE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or TTNPB. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for another 18-24 hours.
-
Lyse the cells and measure the luciferase and control reporter (e.g., β-galactosidase) activities using a luminometer.
-
Normalize the luciferase activity to the control reporter activity to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
The efficacy of this compound is expressed as a percentage of the maximal response induced by the full agonist TTNPB.
Mammalian Two-Hybrid Assay for Coregulator Interaction
Objective: To assess the ability of this compound to modulate the interaction between RARβ and transcriptional coregulators (coactivators and corepressors).
Materials:
-
Mammalian cell line (e.g., HeLa)
-
Expression vector for the GAL4 DNA-binding domain (DBD) fused to the nuclear receptor interaction domain (NID) of a coregulator (e.g., pM-TIF2, pM-SMRT).
-
Expression vector for the VP16 activation domain (AD) fused to the RARβ LBD (e.g., pVP16-RARβ).
-
Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS) (e.g., (17m)5x-βGlob-Luc).
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed HeLa cells in a 96-well plate.
-
Co-transfect the cells with the GAL4-DBD-coregulator fusion vector, the VP16-AD-RARβ LBD fusion vector, and the GAL4-responsive luciferase reporter plasmid.
-
After 24 hours, treat the cells with this compound at a fixed concentration (e.g., 1 µM) or vehicle.
-
Incubate for an additional 18-24 hours.
-
Lyse the cells and measure luciferase activity.
-
An increase in luciferase activity compared to the vehicle control indicates ligand-induced recruitment of the coactivator. A decrease in the basal luciferase activity (in the case of corepressors) indicates ligand-induced dissociation. The partial agonist nature of this compound can be observed by a reduced ability to recruit coactivators and/or a failure to fully dissociate corepressors compared to a full agonist.
This compound is a highly selective RARβ agonist with well-characterized binding and functional properties. Its partial agonism provides a unique tool to dissect the nuanced roles of RARβ signaling. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound effectively in their studies of retinoic acid signaling in health and disease.
References
- 1. An Unexpected Mode Of Binding Defines BMS948 as A Full Retinoic Acid Receptor β (RARβ, NR1B2) Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic activation of RARβ and RARγ nuclear receptors restores cell specialization during stem cell differentiation by hijacking RARα-controlled programs | Life Science Alliance [life-science-alliance.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
BMS-209641: A Technical Guide to its High-Affinity and Selective Binding to Retinoic Acid Receptor Beta (RARβ)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of BMS-209641, a potent and selective agonist for the Retinoic Acid Receptor beta (RARβ). The information presented herein is intended to support further research and drug development efforts targeting the RAR signaling pathway.
Core Data Presentation: Binding Affinity of BMS-209641 for RAR Isoforms
BMS-209641 exhibits a remarkable selectivity for RARβ over the other two RAR isoforms, RARα and RARγ. This high selectivity is evident from the dissociation constant (Kd) values obtained from competitive radioligand binding assays.[1] The quantitative data is summarized in the table below for clear comparison.
| RAR Isoform | Dissociation Constant (Kd) in nM |
| RARα | 225 |
| RARβ | 2.5 |
| RARγ | 223 |
Table 1: Binding affinities of BMS-209641 for human RAR isoforms. Data derived from competitive radioligand binding assays.
RARβ Signaling Pathway
Retinoic acid receptors (RARs) are ligand-inducible transcription factors that belong to the nuclear receptor superfamily. Upon ligand binding, RARs form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in a wide array of biological processes, including cell differentiation, proliferation, and apoptosis. BMS-209641, as a selective RARβ agonist, preferentially activates this pathway through RARβ, leading to the specific regulation of RARβ target genes.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of BMS-209641.
Competitive Radioligand Binding Assay
This protocol outlines a representative method for determining the binding affinity of BMS-209641 for RAR isoforms using a competitive radioligand binding assay with filtration.
Objective: To determine the dissociation constant (Kd) of BMS-209641 for RARα, RARβ, and RARγ.
Materials:
-
Recombinant human RARα, RARβ, and RARγ ligand-binding domains (LBDs)
-
Radioligand (e.g., [3H]-all-trans retinoic acid)
-
BMS-209641
-
Binding buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10% glycerol, 5 mM DTT)
-
Wash buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of BMS-209641 in binding buffer.
-
Prepare a solution of the radioligand at a concentration close to its Kd for each receptor.
-
Prepare solutions of each RAR LBD in binding buffer.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
Unlabeled BMS-209641 at various concentrations (for competition curve) or buffer (for total binding).
-
For non-specific binding control wells, add a high concentration of unlabeled all-trans retinoic acid.
-
Radioligand.
-
RAR LBD solution.
-
-
-
Incubation:
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the BMS-209641 concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol provides a general workflow for identifying the genomic binding sites of RARβ in response to BMS-209641 treatment.
Objective: To identify the genome-wide binding sites of RARβ in cells treated with BMS-209641.
Materials:
-
Cell line of interest (e.g., a cell line known to express RARβ)
-
BMS-209641
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Sonication buffer
-
Anti-RARβ antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation for next-generation sequencing
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with BMS-209641 or vehicle control for a specified time.
-
-
Cross-linking and Cell Lysis:
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells.
-
-
Chromatin Shearing:
-
Resuspend the nuclear pellet in sonication buffer and shear the chromatin to an average size of 200-600 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an anti-RARβ antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a DNA library from the purified ChIP DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of RARβ enrichment.
-
Annotate the peaks to identify nearby genes.
-
RNA Sequencing (RNA-seq)
This protocol outlines a general workflow for analyzing changes in gene expression in response to BMS-209641 treatment.
Objective: To identify genes that are differentially expressed upon treatment with BMS-209641.
Materials:
-
Cell line of interest
-
BMS-209641
-
RNA extraction kit
-
DNase I
-
Reagents for mRNA purification (e.g., oligo(dT) beads)
-
Reagents for cDNA synthesis
-
Reagents for library preparation for next-generation sequencing
Procedure:
-
Cell Culture and Treatment:
-
Culture cells and treat with BMS-209641 or vehicle control.
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a suitable kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
mRNA Purification and Library Preparation:
-
Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragment the mRNA.
-
Synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
-
Sequencing:
-
Perform high-throughput sequencing of the prepared libraries.
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference transcriptome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are up- or down-regulated by BMS-209641 treatment.
-
This technical guide provides a foundational understanding of the binding characteristics and mechanism of action of BMS-209641. The detailed protocols serve as a starting point for researchers to design and execute experiments to further elucidate the role of RARβ in health and disease.
References
The Role of BMS-641988 in Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-641988 is a potent, nonsteroidal antiandrogen that functions as a competitive antagonist of the androgen receptor (AR).[1][2] By directly binding to the AR, BMS-641988 inhibits androgen-induced receptor activation and subsequent translocation to the nucleus, thereby preventing the transcription of androgen-dependent genes.[1] This mechanism of action has significant implications for the treatment of prostate cancer, a disease largely driven by androgen receptor signaling.[3][4] Preclinical studies have demonstrated that BMS-641988 exhibits significantly greater potency in inhibiting AR-mediated gene transcription compared to the established antiandrogen, bicalutamide. Furthermore, gene expression profiling of prostate cancer xenograft models has revealed that treatment with BMS-641988 induces a transcriptional profile more akin to castration than that observed with bicalutamide, indicating a more profound and comprehensive blockade of AR signaling. This technical guide provides an in-depth overview of the role of BMS-641988 in gene transcription, including its mechanism of action, quantitative data from key preclinical studies, and detailed experimental protocols.
Introduction
The androgen receptor (AR), a member of the nuclear receptor superfamily, is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer. Upon binding to androgens, such as testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA. This binding initiates the recruitment of co-regulatory proteins and the assembly of the transcriptional machinery, leading to the expression of genes that drive prostate cancer cell growth and survival.
BMS-641988 is a novel small molecule designed to potently and selectively antagonize the androgen receptor. Its chemical structure allows for high-affinity binding to the AR, effectively competing with endogenous androgens and preventing the conformational changes required for receptor activation. This direct inhibition of the initial step in the AR signaling cascade results in a comprehensive suppression of downstream gene transcription.
Mechanism of Action: Inhibition of Androgen Receptor-Mediated Gene Transcription
The primary mechanism by which BMS-641988 influences gene transcription is through competitive antagonism of the androgen receptor. In the absence of an agonist, the AR is located in the cytoplasm in a complex with heat shock proteins (HSPs). Androgen binding triggers the dissociation of HSPs, leading to a conformational change in the AR that exposes its nuclear localization signal. The activated AR then dimerizes and translocates into the nucleus, where it binds to AREs in the promoter and enhancer regions of target genes, initiating transcription.
BMS-641988 disrupts this process by binding to the ligand-binding domain of the AR with high affinity. This binding event prevents the androgen-induced conformational change, thereby inhibiting the dissociation of HSPs and the subsequent nuclear translocation of the receptor. Consequently, the AR is unable to bind to AREs, and the transcription of androgen-dependent genes is suppressed.
Quantitative Data Presentation
The efficacy of BMS-641988 in inhibiting androgen receptor signaling and subsequent gene transcription has been quantified in several preclinical studies. The following tables summarize key data comparing BMS-641988 to the first-generation antiandrogen, bicalutamide.
Table 1: In Vitro Activity of BMS-641988
| Parameter | BMS-641988 | Bicalutamide | Fold-Increase in Potency |
| AR Binding Affinity (Ki, nM) | 1.7 | ~34 | ~20x |
| AR-Mediated Transactivation (IC50, nM) | |||
| MDA-MB-453 cells (wild-type AR) | 16 | ~112 | ~7x |
| LNCaP cells (mutant AR) | 153 | ~459 | ~3x |
Table 2: In Vivo Efficacy of BMS-641988 in Prostate Cancer Xenograft Models
| Xenograft Model | Treatment | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| CWR-22-BMSLD1 | BMS-641988 | 90 | >90 |
| Bicalutamide | 150 | <50 | |
| LuCaP 23.1 | BMS-641988 | 90 | Stasis |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Androgen Receptor Competitive Binding Assay
This protocol describes a method to determine the binding affinity of BMS-641988 to the androgen receptor using a competitive binding assay with a radiolabeled androgen.
Materials:
-
Rat prostate cytosol (source of androgen receptor)
-
[3H]-Dihydrotestosterone ([3H]DHT) as the radioligand
-
BMS-641988 and bicalutamide (test compounds)
-
Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of BMS-641988 and bicalutamide in the assay buffer. Prepare a working solution of [3H]DHT in the same buffer.
-
Assay Setup: In microcentrifuge tubes, combine the rat prostate cytosol preparation, a fixed concentration of [3H]DHT, and varying concentrations of the test compounds or vehicle control.
-
Incubation: Incubate the reactions at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound [3H]DHT from the free radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complex.
-
Washing: Wash the HAP pellet with assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Resuspend the washed HAP pellet in scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]DHT (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.
AR-Mediated Transcriptional Activation Assay (Luciferase Reporter Assay)
This protocol details a cell-based reporter gene assay to measure the antagonist activity of BMS-641988 on AR-mediated gene transcription.
Materials:
-
Prostate cancer cell line expressing AR (e.g., LNCaP or PC-3 cells transiently transfected with an AR expression vector).
-
Reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase).
-
Transfection reagent (e.g., Lipofectamine).
-
Dihydrotestosterone (DHT) as the AR agonist.
-
BMS-641988 and bicalutamide.
-
Cell culture medium and supplements.
-
Luciferase assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing a fixed concentration of DHT and varying concentrations of BMS-641988 or bicalutamide. Include appropriate controls (vehicle, DHT alone).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition of DHT-induced luciferase activity for each concentration of the test compound and determine the IC50 value.
Gene Expression Profiling of Xenograft Tumors
This protocol outlines the workflow for analyzing the global gene expression changes in prostate cancer xenograft tumors following treatment with BMS-641988.
Procedure:
-
Animal Model and Treatment: Establish human prostate cancer xenografts (e.g., CWR-22-BMSLD1) in immunocompromised mice. Once tumors reach a specified size, randomize the animals into treatment groups: vehicle control, bicalutamide, BMS-641988, and surgical castration.
-
Tumor Collection: At the end of the treatment period, euthanize the animals and excise the tumors. Snap-freeze the tumor tissue in liquid nitrogen and store at -80°C.
-
RNA Extraction: Isolate total RNA from the frozen tumor tissue using a suitable method, such as TRIzol reagent or a column-based kit.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the RNA using a microfluidics-based platform (e.g., Agilent Bioanalyzer).
-
Microarray Analysis:
-
Target Preparation: Synthesize and label cRNA or cDNA from the total RNA samples according to the microarray platform's protocol (e.g., Affymetrix GeneChip).
-
Hybridization: Hybridize the labeled target to the microarray chip.
-
Washing and Staining: Wash the arrays to remove non-specifically bound target and stain with a fluorescent dye.
-
Scanning: Scan the microarray to detect the fluorescent signals.
-
-
Data Analysis:
-
Data Normalization: Normalize the raw microarray data to correct for systematic variations.
-
Differential Gene Expression: Identify genes that are significantly up- or down-regulated in the BMS-641988 and castration groups compared to the vehicle and bicalutamide groups.
-
Clustering and Pathway Analysis: Perform hierarchical clustering to group samples based on their gene expression profiles. Use bioinformatics tools to identify the biological pathways and gene ontologies that are significantly enriched in the differentially expressed genes.
-
Conclusion
BMS-641988 is a highly potent androgen receptor antagonist that effectively inhibits AR-mediated gene transcription. Its superior in vitro and in vivo activity compared to bicalutamide, coupled with its ability to induce a gene expression profile similar to castration, underscores its potential as a therapeutic agent for prostate cancer. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of BMS-641988 and other novel AR antagonists. The development of such potent inhibitors of androgen receptor signaling represents a critical advancement in the pursuit of more effective treatments for hormone-dependent malignancies. Although the clinical development of BMS-641988 was halted due to adverse events in a phase I trial, the preclinical data and the understanding of its potent antiandrogenic activity remain valuable for the development of next-generation AR antagonists.
References
- 1. Facebook [cancer.gov]
- 2. BMS-641988 - Wikipedia [en.wikipedia.org]
- 3. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Signaling Nexus of BMS-986142: A Technical Guide to a Reversible BTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the signaling pathways modulated by BMS-986142, a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). This document details the mechanism of action, summarizes key quantitative data, and outlines experimental protocols for cited studies, offering a valuable resource for researchers in immunology, oncology, and drug development.
Note on nomenclature: This document focuses on the compound BMS-986142. It is assumed that the query "BMS641" was a typographical error.
Core Mechanism of Action: Targeting BTK
BMS-986142 is a small molecule inhibitor that reversibly binds to Bruton's tyrosine kinase, a critical non-receptor tyrosine kinase in the Tec family.[1] BTK is a crucial signaling element in multiple hematopoietic cell lineages, most notably B lymphocytes, but also myeloid cells.[2][3] It plays a pivotal role in the transduction of signals downstream of several key cell surface receptors, thereby regulating cellular processes such as proliferation, differentiation, and survival.[2][3]
Key Signaling Pathways Modulated by BMS-986142
BMS-986142 exerts its therapeutic effects by intercepting signaling cascades downstream of three major receptor families:
-
B-Cell Receptor (BCR) Signaling: Upon antigen binding, the BCR initiates a signaling cascade heavily reliant on BTK. BTK activation leads to the phosphorylation of phospholipase Cγ2 (PLCγ2), which in turn triggers downstream events including calcium mobilization and activation of transcription factors like NF-κB, ultimately promoting B-cell activation, proliferation, and antibody production. BMS-986142 effectively blocks these BCR-dependent functions.
-
Fc Receptor (FcR) Signaling: BTK is also integral to signaling from Fc receptors (FcγR and FcεRI) on myeloid cells such as macrophages, neutrophils, and mast cells. Engagement of FcγR by immune complexes, a key pathological driver in autoimmune diseases like rheumatoid arthritis, leads to the production of pro-inflammatory cytokines. Similarly, FcεRI signaling in mast cells and basophils, triggered by allergens, results in the release of inflammatory mediators. BMS-986142 has been shown to inhibit FcγR-dependent cytokine production and FcεRI-mediated basophil activation.
-
RANK-L Signaling and Osteoclastogenesis: Receptor activator of nuclear factor kappa-B ligand (RANK-L) is a key cytokine responsible for the differentiation and activation of osteoclasts, the cells responsible for bone resorption. BTK has been identified as a component of the RANK-L signaling pathway. By inhibiting BTK, BMS-986142 can block RANK-L-induced osteoclastogenesis, a process implicated in the bone erosion seen in rheumatoid arthritis.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of BMS-986142 from various biochemical and cell-based assays.
Table 1: Kinase Inhibitory Profile of BMS-986142
| Kinase Target | IC50 (nM) |
| BTK | 0.5 |
| Tec | 10 |
| ITK | 15 |
| BLK | 23 |
| TXK | 28 |
| BMX | 32 |
| LCK | 71 |
| SRC | 1100 |
Data sourced from enzymatic assays.
Table 2: Cellular Inhibitory Activity of BMS-986142
| Assay | Cell Type | Stimulus | Endpoint Measured | IC50 (nM) |
| Calcium Flux | Ramos B cells | anti-IgM | Calcium Mobilization | 9 |
| TNF-α Production | Peripheral Blood Mononuclear Cells | IgG Immune Complexes | TNF-α Secretion | 3 |
| IL-6 Production | Peripheral Blood Mononuclear Cells | IgG Immune Complexes | IL-6 Secretion | 4 |
| B-cell Proliferation | Primary Human B cells | BCR Stimulation | Cell Proliferation | ≤ 5 |
| CD86 Expression | Primary Human B cells | BCR Stimulation | CD86 Surface Expression | ≤ 5 |
| CD69 Expression | Human Whole Blood | BCR Stimulation | CD69 Surface Expression | 90 |
| Basophil Activation (CD63) | Human Whole Blood | anti-IgE | CD63 Surface Expression | 89 |
| Osteoclastogenesis | Osteoclast Precursor Cells | RANK-L | TRAP-positive Multinucleated Cells | Not specified |
Data compiled from multiple sources.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways inhibited by BMS-986142 and a typical experimental workflow for its evaluation.
B-Cell Receptor (BCR) Signaling Pathway Inhibition by BMS-986142.
Fc Receptor (FcR) Signaling Pathway Inhibition by BMS-986142.
RANK-L Signaling Pathway Inhibition by BMS-986142.
References
BMS-209641: A Selective RARβ Agonist with Potential as a Tumor Suppressor
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The Retinoic Acid Receptor Beta (RARβ), a nuclear receptor with well-documented tumor suppressor functions, represents a compelling target for cancer therapy. Its frequent epigenetic silencing in various malignancies underscores its critical role in cell growth regulation. BMS-209641 (also known as BMS641) is a synthetic retinoid characterized as a selective RARβ agonist.[1] While extensive public data on its direct anti-tumor efficacy is limited, its high affinity and selectivity for RARβ position it as a valuable tool for investigating the therapeutic potential of RARβ activation. This technical guide provides an in-depth overview of the scientific rationale for targeting RARβ, the known characteristics of BMS-209641, and generalized experimental protocols for evaluating its tumor suppressor potential.
The Role of RARβ as a Tumor Suppressor
Retinoic acid receptors (RARs) are ligand-inducible transcription factors that play a crucial role in cell differentiation, proliferation, and apoptosis. The RAR family consists of three subtypes: RARα, RARβ, and RARγ. Among these, RARβ has emerged as a key tumor suppressor.[2][3] Loss of RARβ expression, often through epigenetic mechanisms like promoter hypermethylation, is a frequent event in the early stages of carcinogenesis for numerous cancers, including those of the lung, breast, and prostate.[4][5]
The tumor-suppressive functions of RARβ are primarily mediated by its isoform, RARβ2. Re-expression of RARβ2 in cancer cells has been shown to induce growth arrest and apoptosis. The proposed mechanisms for these effects include:
-
Downregulation of Pro-proliferative Signaling: RARβ2 activation can suppress the expression of key growth-promoting factors such as the Epidermal Growth Factor Receptor (EGFR), Activator Protein-1 (AP-1), and Cyclooxygenase-2 (COX-2). This leads to the inhibition of downstream signaling cascades, including the Erk1/2 pathway, which are critical for cell proliferation.
-
Induction of Apoptosis: RARβ activation is linked to the induction of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-mediated apoptotic pathway. This suggests that RARβ agonists could sensitize cancer cells to apoptosis.
BMS-209641: A Selective RARβ Agonist
BMS-209641 is a synthetic retinoid that has been identified as a selective agonist for RARβ.
Binding Affinity and Selectivity
Quantitative data on the binding affinity of BMS-209641 highlights its selectivity for RARβ over other RAR subtypes.
| Receptor | Dissociation Constant (Kd) |
| RARβ | 2.5 nM |
| RARα | 225 nM |
| RARγ | 223 nM |
Table 1: Binding affinities of BMS-209641 for Retinoic Acid Receptor subtypes. Data indicates that BMS-209641 has a significantly higher affinity for RARβ.
Furthermore, studies have characterized BMS-209641 as a partial agonist of RARβ. This means that while it binds to the receptor and activates it, the maximal transcriptional response it can induce is lower than that of a full agonist. This property can be significant in a therapeutic context, potentially offering a more modulated and less toxic effect.
Preclinical Evaluation of Tumor Suppressor Potential: Experimental Protocols
While specific preclinical data for BMS-209641 is not widely available in the public domain, the following are detailed, generalized methodologies that would be employed to assess its potential as a tumor suppressor.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the direct anti-proliferative effects of BMS-209641 on cancer cells.
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cell lines (e.g., lung, breast, prostate cancer lines known to have low RARβ expression) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of BMS-209641 (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Apoptosis Assays
These experiments are designed to determine if BMS-209641 induces programmed cell death.
Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with BMS-209641 at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
In Vivo Tumor Xenograft Models
Animal models are crucial for evaluating the anti-tumor efficacy of BMS-209641 in a living organism.
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer BMS-209641 (e.g., via oral gavage or intraperitoneal injection) at various doses daily or on a specified schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: Continue the treatment for a defined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined size.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the percentage of tumor growth inhibition.
Visualizing Pathways and Workflows
Signaling Pathway of RARβ-mediated Tumor Suppression
Caption: Simplified signaling pathway of RARβ activation by BMS-209641, leading to tumor suppression.
Generalized Experimental Workflow for Preclinical Evaluation
Caption: A generalized workflow for the preclinical evaluation of BMS-209641 as a tumor suppressor.
Conclusion and Future Directions
Future research should focus on comprehensive preclinical studies, following the experimental frameworks outlined in this guide, to fully elucidate the anti-tumor efficacy and mechanism of action of BMS-209641 in various cancer models. Such data would be critical in determining its potential for clinical development as a novel cancer therapeutic.
References
- 1. An Unexpected Mode Of Binding Defines BMS948 as A Full Retinoic Acid Receptor β (RARβ, NR1B2) Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 5. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Exploratory Studies with BMS-986141
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986141 is a potent, orally bioavailable, and selective antagonist of the Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor expressed on human platelets.[1][2] PAR4 is activated by thrombin and plays a crucial role in the sustained phase of platelet aggregation and thrombus formation.[1] Unlike the more rapid and transient signaling of PAR1, PAR4-mediated signaling is prolonged, making it a key driver in pathological thrombosis.[1] The selective inhibition of PAR4 presents a promising therapeutic strategy for the prevention of arterial thrombosis with a potentially lower bleeding risk compared to existing antiplatelet agents.[1] This technical guide provides a comprehensive overview of the key exploratory studies that have characterized the preclinical and clinical profile of BMS-986141.
Mechanism of Action: PAR4 Signaling in Platelets
Thrombin, a key enzyme in the coagulation cascade, activates platelets through the cleavage of PAR1 and PAR4. While PAR1 activation leads to a rapid and transient platelet response, PAR4 activation results in a more sustained and prolonged signaling cascade, which is critical for the stabilization of thrombi. BMS-986141 selectively antagonizes PAR4, thereby inhibiting this sustained platelet activation and aggregation.
Below is a diagram illustrating the PAR4 signaling pathway in platelets and the point of intervention for BMS-986141.
Caption: PAR4 signaling pathway in platelets and inhibition by BMS-986141.
Preclinical Exploratory Studies
The antithrombotic efficacy and bleeding risk of BMS-986141 were evaluated in cynomolgus monkeys using an electrolytic carotid artery thrombosis (ECAT) model.
Experimental Protocol: Electrolytic Carotid Artery Thrombosis (ECAT) Model
While specific institutional protocols may vary, the ECAT model in cynomolgus monkeys generally involves the following steps:
-
Anesthesia and Surgical Preparation: Monkeys are anesthetized, and the carotid artery is surgically exposed.
-
Flow Probe Placement: A Doppler flow probe is placed around the artery to monitor blood flow.
-
Thrombosis Induction: A small electrode is placed on the arterial surface. A controlled electrical current is applied to induce endothelial injury, leading to the formation of a platelet-rich thrombus.
-
Monitoring: Carotid artery blood flow is monitored continuously to assess the time to occlusion and the stability of the thrombus.
-
Drug Administration: BMS-986141 is administered orally prior to the induction of thrombosis.
-
Endpoint Measurement: The primary endpoint is typically the reduction in thrombus weight or the prevention of occlusive thrombus formation.
Preclinical Efficacy and Safety Data
The following table summarizes the key findings from the preclinical evaluation of BMS-986141 in cynomolgus monkeys.
| Parameter | Vehicle Control | BMS-986141 (0.5 mg/kg) | Clopidogrel | Aspirin |
| Thrombus Weight Reduction | - | 88% | - | - |
| Bleeding Time (mesenteric artery) | Baseline | 1.2-fold increase | 8-fold increase | 2.2-fold increase |
| Bleeding Time with Aspirin | - | 2.6 to 3-fold increase | - | - |
These preclinical data demonstrated that BMS-986141 has potent antithrombotic activity with a significantly lower impact on bleeding time compared to the standard-of-care antiplatelet agent, clopidogrel.
Clinical Exploratory Studies
BMS-986141 has been evaluated in several clinical trials to assess its safety, pharmacokinetics, and pharmacodynamics in both healthy volunteers and patient populations.
Phase 1: First-in-Human Studies (NCT02341638)
A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study was conducted in healthy participants.
-
Study Design: Single-ascending dose (SAD) and multiple-ascending dose (MAD) cohorts.
-
Participants: Healthy adult volunteers.
-
Intervention: Single oral doses of BMS-986141 (ranging from 2.5 mg to 150 mg) or placebo in the SAD cohorts. Multiple oral doses of BMS-986141 or placebo for 7 days in the MAD cohorts.
-
Pharmacokinetic Assessments: Plasma concentrations of BMS-986141 were measured at various time points to determine key parameters such as Cmax, AUC, and half-life.
-
Pharmacodynamic Assessments: Ex vivo platelet aggregation was assessed in response to a PAR4 agonist peptide (PAR4-AP).
The following tables summarize the key pharmacokinetic and pharmacodynamic findings from the Phase 1 study.
Table 1: Pharmacokinetic Parameters of BMS-986141 (Single Ascending Dose)
| Dose | Cmax (ng/mL) | AUCinf (h*ng/mL) | T1/2 (hours) |
| 2.5 mg | 17.6 | 183 | 33.7 - 44.7 |
| 150 mg | 958 | 9207 | 33.7 - 44.7 |
Table 2: Pharmacodynamic Effect of BMS-986141 on PAR4-AP-Induced Platelet Aggregation
| Dose | Inhibition of Platelet Aggregation |
| Single Ascending Dose | |
| 75 mg and 150 mg | ≥80% inhibition for ≥24 hours |
| Multiple Ascending Dose | |
| ≥10 mg | Complete inhibition through 24 hours |
The study concluded that BMS-986141 was safe and well-tolerated, with dose-proportional pharmacokinetics and concentration-dependent pharmacodynamics.
Phase 2a: Additive Antithrombotic Effects (NCT05093790)
A Phase 2a study was conducted to evaluate the effect of BMS-986141 on thrombus formation when added to standard antiplatelet therapies in patients with stable coronary artery disease and in healthy participants.
This study utilized an ex vivo thrombosis chamber model (Badimon chamber) to assess thrombus formation under controlled shear stress conditions.
Caption: Workflow of the ex vivo thrombosis chamber model.
The study demonstrated that a single oral 4 mg dose of BMS-986141 had additive antithrombotic effects when administered with aspirin, ticagrelor, or a combination of both.
Table 3: Reduction in Ex Vivo Thrombus Area with BMS-986141 (4 mg)
| Treatment Group | Reduction in Thrombus Area (High Shear) | P-value |
| Healthy Volunteers | -21% | P=0.001 |
| Patients on Ticagrelor | -28% | P=0.001 |
| Patients on Aspirin | -23% | P=0.018 |
| Patients on Ticagrelor + Aspirin | -24% | P≤0.001 |
BMS-986141 selectively inhibited PAR4-agonist peptide-induced platelet aggregation, P-selectin expression, and platelet-monocyte aggregate formation without being affected by concomitant antiplatelet therapies.
Conclusion
The exploratory studies of BMS-986141 have consistently demonstrated its potential as a novel antiplatelet agent. Preclinical data in cynomolgus monkeys revealed potent antithrombotic efficacy with a favorable bleeding profile compared to standard of care. Phase 1 clinical trials in healthy volunteers established a dose-proportional pharmacokinetic profile and a clear concentration-dependent pharmacodynamic effect on PAR4-mediated platelet aggregation. Furthermore, a Phase 2a study confirmed that the antithrombotic effects of BMS-986141 are additive to those of aspirin and ticagrelor in patients with coronary artery disease. These findings support the continued investigation of BMS-986141 as a promising therapeutic option for the prevention of thrombotic events. However, it is important to note that the clinical development of BMS-986141 was discontinued by Bristol Myers Squibb for undisclosed reasons. Despite this, the data from these exploratory studies provide valuable insights into the therapeutic potential of selective PAR4 antagonism.
References
An In-depth Technical Guide to the Discovery and History of Sunitinib
Introduction
Sunitinib, marketed under the brand name Sutent®, is an oral, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has significantly impacted the treatment landscape of certain cancers.[1][2] Its development marked a pivotal moment in oncology, moving towards therapies that simultaneously block multiple signaling pathways crucial for tumor growth and angiogenesis.[1][2] This guide provides a comprehensive overview of the discovery, mechanism of action, and the preclinical and clinical development of Sunitinib.
Discovery and Development
The journey of Sunitinib began at SUGEN, a biotechnology company that pioneered research into protein kinase inhibitors.[1] The foundational concept was to create an ATP mimic that could competitively bind to the catalytic site of receptor tyrosine kinases, thereby inhibiting their function. This approach led to the development of a series of compounds, with Sunitinib emerging as a promising candidate due to its potent, multi-targeted profile. It was the third in a line of compounds that included SU5416 and SU6668.
Sunitinib was specifically designed to inhibit multiple RTKs involved in both tumor cell proliferation and angiogenesis. This dual mechanism of action was a strategic departure from earlier single-target therapies, aiming to overcome the signaling redundancy that often leads to treatment resistance. Pfizer later acquired SUGEN and continued the development of Sunitinib, leading to its eventual FDA approval.
Mechanism of Action
Sunitinib functions by inhibiting cellular signaling through the targeting of multiple receptor tyrosine kinases (RTKs). These include all receptors for platelet-derived growth factor (PDGF-Rs) and vascular endothelial growth factor receptors (VEGFRs), which are critical for both tumor angiogenesis and the proliferation of tumor cells. By simultaneously inhibiting these targets, Sunitinib effectively reduces tumor vascularization and induces cancer cell apoptosis, ultimately leading to tumor shrinkage.
Beyond its anti-angiogenic effects, Sunitinib also inhibits other RTKs implicated in tumor progression, such as:
-
c-KIT: A receptor tyrosine kinase that, when improperly activated by mutation, drives the majority of gastrointestinal stromal cell tumors (GISTs).
-
Fms-like tyrosine kinase-3 (FLT3): Often mutated in acute myeloid leukemia (AML).
-
RET: Associated with medullary thyroid carcinomas.
-
Colony-stimulating factor 1 receptor (CSF-1R): Involved in tumor-associated macrophage signaling.
The ability of Sunitinib to target this array of kinases underscores its broad anti-tumor activity across different cancer types.
Below is a diagram illustrating the signaling pathways inhibited by Sunitinib.
References
Methodological & Application
Application Notes and Protocols for BMS-986142 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Note: The compound referenced as BMS641 is understood to be BMS-986142, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. This document will use the correct identifier, BMS-986142.
Introduction
BMS-986142 is a highly potent, selective, and reversible small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a non-receptor tyrosine kinase from the Tec family, which is a critical signaling element in various immune pathways, including B-cell receptor (BCR), Fc receptor (FcR), and RANK receptor signaling.[3][4] Its central role in the activation, proliferation, and survival of B-lymphocytes, as well as its involvement in myeloid cell function, makes it a key therapeutic target for autoimmune diseases like rheumatoid arthritis and other B-cell-mediated disorders.[2] These application notes provide detailed protocols for utilizing BMS-986142 in cell culture experiments to probe these pathways.
Mechanism of Action
BMS-986142 exerts its biological effects by reversibly binding to BTK and inhibiting its kinase activity. This action blocks the downstream signaling cascades initiated by the B-cell receptor (BCR) upon antigen binding. Specifically, BTK is responsible for phosphorylating Phospholipase C gamma 2 (PLCG2), which in turn leads to calcium mobilization and the activation of transcription factors like NF-κB, ultimately driving B-cell activation and differentiation. By inhibiting BTK, BMS-986142 effectively blocks these processes. The inhibitor also impacts signaling from Fc receptors in myeloid cells and RANKL receptors in osteoclast precursors.
Caption: BTK signaling pathway and the inhibitory action of BMS-986142.
Quantitative Data
The following tables summarize the in vitro potency and selectivity of BMS-986142.
Table 1: Kinase Selectivity Profile of BMS-986142
| Kinase Target | IC₅₀ (nM) | Selectivity vs. BTK |
|---|---|---|
| BTK | 0.5 | - |
| TEC | 10 | 20-fold |
| ITK | 15 | 30-fold |
| BLK | 23 | 46-fold |
| TXK | 28 | 56-fold |
| BMX | 32 | 64-fold |
| LCK | 71 | 142-fold |
| SRC | 1100 | 2200-fold |
Data sourced from enzymatic assays.
Table 2: In Vitro Cellular Activity of BMS-986142
| Assay Description | Cell Type / System | IC₅₀ (nM) |
|---|---|---|
| BTK-Dependent Calcium Flux | Ramos B-Cells | 9 |
| BCR-Stimulated IL-6 & TNF-α Production | Primary Human B-Cells | ≤ 5 |
| FcγR-Stimulated IL-6 Production | Human PBMCs | 4 |
| FcγR-Stimulated TNF-α Production | Human PBMCs | 3 |
| BCR-Stimulated CD69 Expression | Human Whole Blood B-Cells | 90 |
| FcεRI-Stimulated CD63 Expression | Human Whole Blood Basophils | 89 |
| TLR4 (LPS)-Stimulated TNF-α Production | Human PBMCs | >30,000 |
Data compiled from various cell-based functional assays.
Experimental Protocols
4.1. General Handling and Preparation
-
Reconstitution: BMS-986142 is supplied as a solid. For cell culture experiments, prepare a stock solution of 10-50 mM in DMSO. Ensure the compound is fully dissolved.
-
Storage: Store the solid compound at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 2 years) or -20°C for shorter periods (up to 1 year).
-
Working Dilutions: On the day of the experiment, further dilute the DMSO stock solution in a pre-warmed complete cell culture medium to the desired final concentrations. The final DMSO concentration in the culture should be kept constant across all conditions (including vehicle control) and should typically not exceed 0.1% to avoid solvent toxicity.
4.2. Protocol 1: Inhibition of B-Cell Receptor (BCR) Signaling
This protocol measures the inhibition of PLCγ2 phosphorylation in Ramos B-cells following BCR stimulation.
-
Objective: To quantify the potency of BMS-986142 in blocking proximal BCR signaling.
-
Principle: Upon BCR cross-linking with anti-IgM, BTK phosphorylates PLCγ2. BMS-986142's inhibitory effect is measured by a decrease in phosphorylated PLCγ2 levels, typically detected by Western Blot.
-
Materials:
-
Ramos (RA1) B-cell line (ATCC, CRL-1596)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
BMS-986142 DMSO stock solution
-
Stimulant: F(ab')₂ fragment goat anti-human IgM
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-PLCγ2 (Y759), anti-total-PLCγ2, loading control (e.g., anti-Actin), and secondary antibodies.
-
-
Procedure:
-
Cell Seeding: Culture Ramos cells to a logarithmic growth phase. Seed cells in a suspension culture plate at a suitable density.
-
Inhibitor Pre-incubation: Add varying concentrations of BMS-986142 (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) to the cells. Incubate for 1 hour at 37°C.
-
BCR Stimulation: Add anti-human IgM (final concentration ~50 μg/mL) to stimulate the cells. Incubate for exactly 2 minutes at 37°C.
-
Quenching: Immediately stop the reaction by adding ice-cold PBS.
-
Cell Lysis: Pellet the cells by centrifugation, discard the supernatant, and lyse the cells on ice using a lysis buffer.
-
Western Blot: Determine protein concentration, separate lysates by SDS-PAGE, transfer to a membrane, and probe with the appropriate primary and secondary antibodies to detect phosphorylated PLCγ2 and total protein levels.
-
Analysis: Quantify band intensities and normalize the phospho-PLCγ2 signal to the total PLCγ2 or loading control. Plot the normalized signal against the inhibitor concentration to determine the IC₅₀ value.
-
Caption: Workflow for the PLCγ2 phosphorylation inhibition assay.
4.3. Protocol 2: B-Cell Activation Assay (CD69 Expression)
This protocol assesses the functional inhibition of B-cell activation in human whole blood.
-
Objective: To measure the effect of BMS-986142 on a downstream marker of B-cell activation.
-
Principle: BCR activation leads to the upregulation of surface markers like CD69. The inhibition of this upregulation by BMS-986142 is a measure of its functional efficacy. The assay uses whole blood, which preserves physiological conditions.
-
Materials:
-
Fresh human whole blood collected in EDTA or heparin tubes.
-
BMS-986142 DMSO stock solution.
-
Stimulant: Anti-IgD-dextran or anti-IgM.
-
Fluorescently-conjugated antibodies: anti-CD20 (to identify B-cells) and anti-CD69 (activation marker).
-
RBC lysis/fixation buffer.
-
Flow cytometer.
-
-
Procedure:
-
Blood Aliquoting: Aliquot fresh whole blood into flow cytometry tubes.
-
Inhibitor Addition: Add varying concentrations of BMS-986142 and a vehicle control.
-
Stimulation: Add the BCR stimulant (e.g., anti-IgD-dextran) to all tubes except the negative control.
-
Incubation: Incubate the samples for 24 hours at 37°C in a 5% CO₂ incubator.
-
Staining: Add the antibody cocktail (anti-CD20 and anti-CD69) to each tube and incubate as per the manufacturer's protocol.
-
Lysis and Fixation: Lyse red blood cells and fix the leukocytes using a commercial lysis/fixation buffer.
-
Flow Cytometry: Acquire data on a flow cytometer.
-
Analysis: Gate on the CD20-positive B-cell population and quantify the expression of CD69 (e.g., percentage of CD69+ cells or Mean Fluorescence Intensity). Calculate the percent inhibition relative to the stimulated vehicle control to determine the IC₅₀.
-
4.4. Protocol 3: Osteoclastogenesis Inhibition Assay
This protocol evaluates the effect of BMS-986142 on the differentiation of osteoclasts.
-
Objective: To determine if BMS-986142 can inhibit the formation of bone-resorbing osteoclasts.
-
Principle: The differentiation of osteoclast precursor cells (monocytes/macrophages) into mature, multinucleated osteoclasts is driven by RANKL and M-CSF. BTK is implicated in this signaling pathway. Mature osteoclasts are identified by their morphology and expression of tartrate-resistant acid phosphatase (TRAP).
-
Materials:
-
Human or murine osteoclast precursor cells (e.g., from bone marrow or commercial source like Lonza).
-
Basal medium (e.g., α-MEM with 10% FBS).
-
Recombinant human/murine M-CSF and RANKL.
-
BMS-986142 DMSO stock solution.
-
TRAP staining kit.
-
Microscope for cell imaging.
-
-
Procedure:
-
Cell Seeding: Plate osteoclast precursor cells in a multi-well plate.
-
Differentiation Induction: Culture the cells in basal medium supplemented with M-CSF (e.g., 25 ng/mL) and RANKL (e.g., 60 ng/mL).
-
Inhibitor Treatment: Simultaneously add varying concentrations of BMS-986142 and a vehicle control to the cultures.
-
Incubation: Culture the cells for 7-9 days at 37°C, refreshing the medium with cytokines and inhibitor every 2-3 days.
-
TRAP Staining: After the incubation period, fix the cells and stain for TRAP activity according to the kit manufacturer's instructions.
-
Analysis: Count the number of TRAP-positive, multinucleated (≥3 nuclei) cells per well under a microscope. Plot the number of osteoclasts against inhibitor concentration to determine the IC₅₀ for osteoclastogenesis inhibition.
-
Caption: Workflow for the osteoclastogenesis inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-209641 (In Vitro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-209641 is a potent and selective synthetic agonist for the Retinoic Acid Receptor beta (RARβ), a member of the nuclear receptor superfamily of ligand-activated transcription factors. RARβ is implicated in various cellular processes, including differentiation, proliferation, and apoptosis. Due to its selective agonist activity, BMS-209641 is a valuable tool for investigating the specific roles of RARβ in cellular signaling and its potential as a therapeutic agent, particularly in oncology. These application notes provide detailed protocols for the in vitro use of BMS-209641 to assess its biological activity.
Data Presentation
Ligand Binding Affinity
BMS-209641 exhibits high selectivity for RARβ over other RAR subtypes. The dissociation constants (Kd) presented below highlight this selectivity.[1]
| Receptor | Dissociation Constant (Kd) (nM) |
| RARα | 225 |
| RARβ | 2.5 |
| RARγ | 223 |
Transcriptional Activation
In cell-based reporter assays, BMS-209641 has been shown to act as a partial agonist of RARβ, with an efficacy of approximately 50% compared to the full agonist TTNPB.[2] The half-maximal effective concentration (EC50) for its agonistic activity would need to be determined empirically for each specific cell system and reporter construct.
Signaling Pathway
The canonical signaling pathway for RARβ involves its activation by an agonist like BMS-209641, leading to the regulation of target gene expression.
Caption: RARβ Signaling Pathway Activation by BMS-209641.
Experimental Protocols
RARβ Reporter Gene Assay
This assay quantitatively measures the ability of BMS-209641 to activate the RARβ receptor and drive the expression of a reporter gene.
Experimental Workflow:
Caption: Workflow for RARβ Reporter Gene Assay.
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., HEK293T, HeLa) in appropriate media.
-
Seed cells into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Prepare a transfection mix containing:
-
An expression vector for human RARβ.
-
A reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.
-
-
Compound Treatment:
-
Prepare a stock solution of BMS-209641 in DMSO.
-
Perform serial dilutions of BMS-209641 in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).
-
After 24 hours of transfection, replace the medium with the medium containing the different concentrations of BMS-209641.
-
-
Incubation and Lysis:
-
Incubate the plate for an additional 24-48 hours.
-
Lyse the cells using a dual-luciferase reporter assay lysis buffer.
-
-
Luminescence Measurement:
-
Measure both Firefly and Renilla luciferase activities using a luminometer according to the dual-luciferase assay kit instructions.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log of the BMS-209641 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of BMS-209641 on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Experimental Workflow:
Caption: Workflow for Cell Proliferation (MTT) Assay.
Detailed Methodology:
-
Cell Plating:
-
Seed cancer cells (e.g., breast, lung, or other cancer cell lines known to express RARβ) into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of BMS-209641 in culture medium.
-
Replace the medium with the compound-containing medium and incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the BMS-209641 concentration and determine the IC50 value.
-
Gene Expression Analysis of RARβ Target Genes (RT-qPCR)
This protocol is for measuring changes in the mRNA levels of known RARβ target genes following treatment with BMS-209641.
Experimental Workflow:
Caption: Workflow for Gene Expression Analysis by RT-qPCR.
Detailed Methodology:
-
Cell Treatment:
-
Plate cells in a 6-well or 12-well plate.
-
Treat cells with an effective concentration of BMS-209641 (determined from proliferation or reporter assays) or a vehicle control for a specified time (e.g., 24 hours).
-
-
RNA Extraction:
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, SYBR Green master mix, and primers for your RARβ target genes of interest (e.g., CYP26A1, HOXA1, RARB) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Compare the fold change in gene expression in BMS-209641-treated cells to the vehicle-treated control.
-
Materials and Reagents
-
BMS-209641 (store as a stock solution in DMSO at -20°C or -80°C)
-
Appropriate cell lines (e.g., HEK293T, HeLa, various cancer cell lines)
-
Cell culture medium and supplements
-
Transfection reagent
-
Plasmids for reporter gene assay (RARβ expression, RARE-luciferase, Renilla control)
-
Dual-luciferase reporter assay system
-
MTT reagent and solubilization solution
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green qPCR master mix
-
Primers for target and housekeeping genes
-
Standard laboratory equipment (incubator, centrifuges, plate reader, luminometer, real-time PCR system)
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult relevant literature and perform pilot experiments to determine optimal parameters. This product is for research use only and not for human or veterinary use.
References
Application Notes and Protocols for BMS-641 (BMS-209641) in Laboratory Experiments
For research use only. Not for use in humans.
Introduction
BMS-641, also known as BMS-209641, is a potent and selective agonist of the Retinoic Acid Receptor beta (RARβ)[1][2][3]. As a member of the nuclear receptor superfamily, RARβ acts as a ligand-dependent transcription factor. Upon binding by an agonist like BMS-641, RARβ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This selective activation of RARβ makes BMS-641 a valuable tool for investigating the specific roles of this receptor subtype in various biological processes, including cell differentiation, proliferation, and apoptosis.
Product Information
| Identifier | Value |
| Compound Name | BMS-641, BMS-209641 |
| CAS Number | 369364-50-1 |
| Molecular Formula | C27H23ClO2 |
| Molecular Weight | 414.93 g/mol |
| Target | Retinoic Acid Receptor beta (RARβ) |
Quantitative Data Summary
BMS-641 exhibits high selectivity for RARβ over other RAR subtypes. The dissociation constants (Kd) presented below highlight this selectivity.
| Receptor Subtype | Dissociation Constant (Kd) |
| RARβ | 2.5 nM[3] |
| RARα | 225 nM[3] |
| RARγ | 223 nM |
Lower Kd values indicate higher binding affinity.
Signaling Pathway
The binding of BMS-641 to RARβ initiates a cascade of events leading to the regulation of gene expression. The simplified signaling pathway is depicted below.
References
Application Notes and Protocols: Preparation of BMS-209641 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMS-209641 is a potent and selective agonist for the Retinoic Acid Receptor beta (RARβ), a member of the nuclear receptor superfamily.[1][2] It exhibits significantly higher affinity for RARβ (Kd = 2.5 nM) compared to RARα (Kd = 225 nM) and RARγ (Kd = 223 nM), making it a valuable tool for investigating the specific roles of RARβ in various physiological and pathological processes.[1][2] Proper preparation of a stock solution is the first critical step for ensuring accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of BMS-209641 stock solutions.
Quantitative Data Summary
For ease of reference, the key quantitative data for BMS-209641 are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 414.93 g/mol | [3] |
| Chemical Formula | C27H23ClO2 | |
| CAS Number | 369364-50-1 | |
| Solubility in DMSO | 7 mg/mL | |
| Purity | >98.0% | |
| Appearance | Crystalline solid | N/A |
Experimental Protocols
Materials
-
BMS-209641 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Protocol for Preparing a 10 mM BMS-209641 Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. The concentration can be adjusted based on specific experimental needs.
-
Acclimatization: Before opening, allow the vial of BMS-209641 powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of BMS-209641 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.15 mg of BMS-209641 (Calculation: 414.93 g/mol * 0.010 mol/L * 0.001 L = 0.00415 g = 4.15 mg).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed BMS-209641. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage Conditions: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). The powdered form of BMS-209641 should be stored at -20°C for up to 3 years.
Experimental Workflow Diagram
Caption: Workflow for BMS-209641 stock solution preparation.
Signaling Pathway
BMS-209641 acts as a selective agonist for the Retinoic Acid Receptor beta (RARβ). Upon binding, the activated RARβ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade is crucial in regulating cellular processes such as differentiation, proliferation, and apoptosis.
RARβ Signaling Pathway Diagram
Caption: Simplified RARβ signaling pathway activated by BMS-209641.
References
Application Notes and Protocols: BMS-641 Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known solubility of BMS-641 in Dimethyl Sulfoxide (DMSO) and offer a general protocol for determining its solubility in other solvents. BMS-641 is a selective Retinoic Acid Receptor Beta (RARβ) agonist with a binding affinity (Kd) of 2.5 nM for RARβ, exhibiting 100-fold higher selectivity over RARα and RARγ.[1][2]
Data Presentation: BMS-641 Solubility
| Solvent | Temperature (°C) | Solubility |
| DMSO | 25 | 7 mg/mL[1] |
| Ethanol | Not Reported | Data not available |
| Methanol | Not Reported | Data not available |
| Water | Not Reported | Data not available |
Signaling Pathway of BMS-641
BMS-641 acts as a selective agonist for the Retinoic Acid Receptor Beta (RARβ), a nuclear receptor that functions as a ligand-activated transcription factor. Upon binding, BMS-641 induces a conformational change in RARβ, leading to the recruitment of co-activator proteins and subsequent regulation of target gene expression. This pathway is crucial in various cellular processes, including differentiation, proliferation, and apoptosis.
Caption: BMS-641 activates the RARβ signaling pathway.
Experimental Protocols
Due to the lack of specific published protocols for determining BMS-641 solubility in various solvents, a general and robust method based on the shake-flask technique is provided below. This method is considered the gold standard for thermodynamic solubility determination.
Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
Objective: To determine the equilibrium solubility of BMS-641 in a given solvent.
Materials:
-
BMS-641 (solid powder)
-
Solvent of interest (e.g., Ethanol, Methanol, Water, Phosphate-Buffered Saline)
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Orbital shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of BMS-641 and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a concentrated stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations. These will be used to generate a calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of solid BMS-641 to a vial containing a known volume of the test solvent (e.g., 1 mL). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Prepare samples in triplicate for each solvent.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the larger particles to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted supernatant and the standard solutions by HPLC or UV-Vis spectrophotometry.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Determine the concentration of BMS-641 in the diluted supernatant using the calibration curve.
-
Calculate the solubility of BMS-641 in the test solvent by multiplying the concentration by the dilution factor.
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a compound like BMS-641.
Caption: Workflow for determining compound solubility.
References
Application of BMS-641 in Cancer Research: A Detailed Guide for Scientists
For Immediate Release
PRINCETON, NJ – November 28, 2025 – In the ongoing quest for targeted cancer therapies, the selective Retinoic Acid Receptor β (RARβ) agonist, BMS-641 (also known as BMS209641), has emerged as a compound of interest for researchers. RARβ is a nuclear receptor that functions as a tumor suppressor, and its expression is often diminished in various cancers. Activation of RARβ signaling can inhibit cell proliferation and induce apoptosis, making it a promising target for therapeutic intervention. This document provides detailed application notes and protocols for the use of BMS-641 in cancer research, aimed at researchers, scientists, and drug development professionals.
Introduction to BMS-641
BMS-641 is a potent and selective agonist for the Retinoic Acid Receptor β (RARβ). Its high selectivity for RARβ over other RAR subtypes (RARα and RARγ) makes it a valuable tool for elucidating the specific roles of RARβ in cancer biology and for exploring its therapeutic potential.
Mechanism of Action
BMS-641 functions by binding to the ligand-binding domain of the RARβ receptor. This binding event triggers a conformational change in the receptor, leading to the recruitment of coactivator proteins and the dissociation of corepressor proteins. The resulting complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This process ultimately modulates the transcription of genes involved in critical cellular processes such as cell cycle control, differentiation, and apoptosis. In the context of cancer, the activation of RARβ signaling by BMS-641 is hypothesized to restore the tumor-suppressive functions of this pathway, leading to the inhibition of cancer cell growth.
Quantitative Data Summary
The following table summarizes the binding affinity of BMS-641 for the different RAR subtypes.
| Receptor Subtype | Binding Affinity (Kd, nM)[1] |
| RARβ | 2.5 |
| RARα | 225 |
| RARγ | 223 |
This data highlights the approximately 100-fold greater affinity of BMS-641 for RARβ compared to RARα and RARγ, underscoring its selectivity.
Signaling Pathway
Activation of RARβ by BMS-641 initiates a signaling cascade that can lead to anti-cancer effects. The following diagram illustrates the proposed mechanism of action.
References
Application Notes and Protocols for BMS-641988 in Transient Transfection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-641988 is a potent, nonsteroidal antiandrogen that functions as a competitive antagonist of the Androgen Receptor (AR).[1][2][3] Developed by Bristol-Myers Squibb, it was investigated for the treatment of prostate cancer.[3] Although its clinical development was discontinued, BMS-641988 remains a valuable tool for in vitro studies of androgen receptor signaling.[3]
Transient transfection assays are a cornerstone of studying gene regulation and signal transduction. In the context of BMS-641988, these assays are instrumental in characterizing its antagonistic properties on the androgen receptor. By introducing a reporter gene linked to an androgen-responsive promoter into mammalian cells, researchers can quantify the extent to which BMS-641988 inhibits androgen-induced gene expression.
These application notes provide a comprehensive guide to utilizing BMS-641988 in transient transfection assays, including detailed protocols, data presentation, and visualization of the underlying biological and experimental workflows.
Mechanism of Action
BMS-641988 exerts its effects by directly competing with androgens, such as dihydrotestosterone (DHT), for binding to the ligand-binding domain of the androgen receptor. This binding prevents the conformational changes required for receptor activation and subsequent translocation to the nucleus. As a result, the androgen receptor is unable to bind to androgen response elements (AREs) on the DNA, leading to the inhibition of target gene transcription.
Mechanism of BMS-641988 Action
Quantitative Data
The potency of BMS-641988 as an androgen receptor antagonist has been quantified in various in vitro assays. The following table summarizes key data points for easy comparison.
| Parameter | Cell Line | Assay Type | Value | Reference |
| IC50 | MDA-MB-453 | AR-mediated transactivation | 56 nM | |
| Ki | - | Competitive AR binding | 10 nM | |
| Relative Affinity vs. Bicalutamide | MDA-MB-453 | - | 20-fold higher | |
| Relative Antiandrogenic Activity vs. Bicalutamide | In vitro | - | 3- to 7-fold higher |
Experimental Protocols
General Considerations
-
Cell Line Selection: MDA-MB-453 cells are a suitable model as they express endogenous androgen receptor. Other cell lines commonly used for AR studies include LNCaP and PC-3 (co-transfected with an AR expression vector).
-
Reporter Constructs: A common choice is a luciferase or secreted alkaline phosphatase (SEAP) reporter gene under the control of a promoter containing androgen response elements (e.g., PSA promoter).
-
Transfection Reagent: Use a high-efficiency, low-toxicity transfection reagent suitable for the chosen cell line.
-
Controls: Include appropriate controls such as vehicle (e.g., DMSO), a known agonist (e.g., DHT), and a known antagonist (e.g., bicalutamide) for comparison.
Detailed Protocol: Transient Transfection for AR Antagonist Assay
This protocol is designed for a 24-well plate format. Adjust volumes accordingly for other plate sizes.
Materials:
-
MDA-MB-453 cells
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Charcoal-stripped FBS
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine® 2000 (or similar transfection reagent)
-
AR-responsive reporter plasmid (e.g., pGL3-PSA-Luc)
-
Control plasmid for transfection efficiency normalization (e.g., pRL-TK, expressing Renilla luciferase)
-
Dihydrotestosterone (DHT)
-
BMS-641988
-
Bicalutamide (optional, for comparison)
-
DMSO (vehicle)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding:
-
24 hours prior to transfection, seed MDA-MB-453 cells in a 24-well plate at a density of 5 x 104 cells per well in 0.5 mL of complete medium.
-
Incubate at 37°C in a 5% CO2 incubator until cells are 70-80% confluent.
-
-
Transfection:
-
For each well, prepare two tubes:
-
Tube A (DNA): Dilute 0.4 µg of the AR-responsive reporter plasmid and 0.04 µg of the control plasmid in 50 µL of Opti-MEM I.
-
Tube B (Transfection Reagent): Dilute 1 µL of Lipofectamine® 2000 in 50 µL of Opti-MEM I. Incubate for 5 minutes at room temperature.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Aspirate the medium from the cells and wash once with sterile PBS.
-
Add 400 µL of serum-free medium to each well.
-
Add the 100 µL DNA-lipid complex dropwise to each well.
-
Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
After incubation, replace the transfection medium with 0.5 mL of complete medium.
-
-
Treatment:
-
24 hours post-transfection, replace the medium with medium containing 5% charcoal-stripped FBS.
-
Prepare serial dilutions of BMS-641988, bicalutamide (optional), and a fixed concentration of DHT (e.g., 1 nM). Use DMSO as the vehicle control.
-
Add the compounds to the respective wells. Ensure the final concentration of DMSO is consistent across all wells and does not exceed 0.1%.
-
Include the following controls:
-
Vehicle control (DMSO)
-
Agonist control (DHT only)
-
Test compound (BMS-641988 + DHT)
-
Reference antagonist control (Bicalutamide + DHT)
-
-
-
Cell Lysis and Reporter Assay:
-
48 hours after treatment, aspirate the medium and wash the cells with PBS.
-
Lyse the cells using 100 µL of passive lysis buffer per well and incubate on a shaker for 15 minutes at room temperature.
-
Transfer 20 µL of the cell lysate to a white-walled 96-well plate.
-
Measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Calculate the percentage of inhibition of DHT-induced activity for each concentration of BMS-641988.
-
Plot the percentage of inhibition against the log concentration of BMS-641988 to generate a dose-response curve and determine the IC50 value.
-
Transient Transfection Workflow
References
- 1. Discovery of BMS-641988, a novel and potent inhibitor of androgen receptor signaling for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of BMS-641988, a Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BMS-641988 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for BMS-209641 (BMS641)
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-209641, also known as BMS641, is a potent and selective synthetic agonist for the Retinoic Acid Receptor Beta (RARβ), a member of the nuclear receptor superfamily. RARs are ligand-dependent transcription factors that, upon activation, regulate gene expression involved in critical cellular processes such as differentiation, proliferation, and apoptosis. The selectivity of BMS-209641 for RARβ over other RAR isoforms (RARα and RARγ) makes it a valuable tool for investigating the specific biological roles of RARβ and for potential therapeutic development, particularly in oncology and neurobiology.
These application notes provide detailed protocols for the in vitro treatment of cells with BMS-209641, including methods for assessing its biological activity through reporter assays, gene expression analysis, and immunofluorescence-based detection of differentiation markers.
Data Presentation
Ligand Binding Affinity
The binding affinity of BMS-209641 for the three human RAR isoforms has been determined, demonstrating its high selectivity for RARβ.
| Receptor Isoform | Dissociation Constant (Kd) (nM) |
| RARα | 225 |
| RARβ | 2.5 |
| RARγ | 223 |
This data highlights the approximately 90-fold and 89-fold greater affinity of BMS-209641 for RARβ compared to RARα and RARγ, respectively.
Experimental Protocols
Preparation of BMS-209641 Stock Solution
A concentrated stock solution of BMS-209641 is prepared for serial dilution to working concentrations.
Materials:
-
BMS-209641 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required mass of BMS-209641 to prepare a 10 mM stock solution. The molecular weight of BMS-209641 is 414.93 g/mol .
-
Weigh the calculated amount of BMS-209641 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol for RARβ Activity Assessment using a Luciferase Reporter Assay
This protocol describes a cell-based assay to quantify the agonist activity of BMS-209641 on human RARβ using a luciferase reporter system.
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
RARβ reporter plasmid (containing a RARβ expression cassette and a luciferase gene under the control of a RAR-responsive element)
-
Transfection reagent
-
96-well white, clear-bottom tissue culture plates
-
BMS-209641 stock solution (10 mM in DMSO)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding:
-
One day prior to transfection, seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
On the day of transfection, transfect the cells with the RARβ reporter plasmid according to the manufacturer's instructions for the chosen transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, prepare serial dilutions of BMS-209641 in the appropriate cell culture medium. A typical final concentration range to test would be from 1 pM to 1 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest BMS-209641 concentration.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of BMS-209641 or vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Luciferase Assay:
-
After the 24-hour incubation, remove the medium from the wells.
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay system, following the manufacturer’s protocol.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable.
-
Plot the luciferase activity against the log of the BMS-209641 concentration to generate a dose-response curve and determine the EC50 value.
-
Protocol for Neuronal Differentiation of P19 Cells
This protocol describes the induction of neuronal differentiation in P19 embryonal carcinoma cells using BMS-209641.
Materials:
-
P19 cells
-
α-MEM supplemented with 7.5% bovine calf serum, 2.5% fetal bovine serum, and 1% Penicillin-Streptomycin
-
BMS-209641 stock solution (10 mM in DMSO)
-
Tissue culture dishes
-
Neurobasal medium supplemented with B27 and N2
-
Materials for immunofluorescence or qPCR
Protocol:
-
Cell Culture:
-
Culture P19 cells in complete α-MEM medium.
-
-
Differentiation Induction:
-
Seed P19 cells at an appropriate density for differentiation.
-
Treat the cells with a final concentration of BMS-209641 (e.g., 100 nM) in the culture medium.
-
Incubate the cells for 4 days to induce cell fate commitment.
-
-
Neuronal Maturation:
-
After 4 days of induction, replace the medium with Neurobasal medium supplemented with B27 and N2 (without vitamin A).
-
Culture the cells for an additional 6 days to allow for the maturation of neuronal subtypes.
-
-
Analysis of Differentiation:
-
Assess neuronal differentiation by analyzing the expression of neuronal markers using downstream applications such as qPCR or immunofluorescence.
-
Downstream Analysis Protocols
Protocol:
-
RNA Extraction:
-
Following treatment with BMS-209641, harvest the cells and extract total RNA using a commercial RNA isolation kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green or TaqMan probes for RARβ target genes (e.g., Hoxa1, Cyp26a1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
-
Protocol:
-
Cell Fixation and Permeabilization:
-
After the differentiation protocol, fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate the cells with primary antibodies against neuronal markers (e.g., βIII-tubulin, MAP2) overnight at 4°C.
-
-
Secondary Antibody and Counterstaining:
-
Wash the cells and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Mandatory Visualization
Caption: Signaling pathway of BMS-209641 as a RARβ agonist.
Caption: General experimental workflow for cell treatment with BMS-209641.
Application Notes and Protocols for Studying RARβ Target Genes Using BMS641
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS641 is a potent and selective synthetic agonist for the Retinoic Acid Receptor beta (RARβ), a member of the nuclear receptor superfamily that functions as a ligand-inducible transcription factor. RARβ plays a crucial role in various biological processes, including cell differentiation, proliferation, and apoptosis. Its dysregulation has been implicated in the development of several types of cancer. This compound exhibits a significantly higher affinity for RARβ compared to other RAR isoforms (RARα and RARγ), making it an invaluable tool for elucidating the specific downstream signaling pathways and target genes regulated by RARβ.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to identify and characterize RARβ target genes.
This compound acts as a partial agonist, meaning it binds to RARβ and induces a conformational change that facilitates the recruitment of coactivators and the initiation of transcription, but to a lesser extent than endogenous full agonists.[2] This property can be advantageous in experimental settings, allowing for a more nuanced study of RARβ activation.
Data Presentation
The following tables are templates designed to summarize quantitative data from experiments aimed at identifying and validating RARβ target genes using this compound. The specific data to populate these tables would be generated from RNA-sequencing (RNA-seq), Chromatin Immunoprecipitation followed by sequencing (ChIP-seq), and quantitative Polymerase Chain Reaction (qPCR) experiments.
Table 1: Top Differentially Expressed Genes in Response to this compound Treatment (from RNA-seq)
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value | Regulation |
| Gene A | e.g., 2.5 | e.g., 0.001 | e.g., 0.005 | Up-regulated |
| Gene B | e.g., -1.8 | e.g., 0.003 | e.g., 0.01 | Down-regulated |
| ... | ... | ... | ... | ... |
Table 2: RARβ Binding Sites Identified by ChIP-seq Following this compound Treatment
| Gene Associated with Peak | Peak Location (Chromosome:start-end) | Peak Score | Distance to TSS |
| Gene C | e.g., chr1:123456-123789 | e.g., 150 | e.g., -2.5 kb |
| Gene D | e.g., chr5:987654-987999 | e.g., 125 | e.g., +1.2 kb |
| ... | ... | ... | ... |
Table 3: qPCR Validation of Potential RARβ Target Genes
| Gene Symbol | Treatment Group | Normalized Expression (Mean ± SD) | Fold Change (vs. Vehicle) | p-value |
| Gene A | Vehicle Control | e.g., 1.00 ± 0.12 | - | - |
| This compound | e.g., 5.2 ± 0.45 | e.g., 5.2 | e.g., <0.001 | |
| Gene B | Vehicle Control | e.g., 1.00 ± 0.09 | - | - |
| This compound | e.g., 0.45 ± 0.05 | e.g., 0.45 | e.g., <0.01 | |
| ... | ... | ... | ... | ... |
Mandatory Visualizations
Caption: RARβ signaling pathway activated by this compound.
Caption: Experimental workflow for identifying RARβ target genes.
Experimental Protocols
Cell Culture and Treatment with this compound
Materials:
-
Cell line of interest (e.g., a lung cancer cell line with known RARβ expression)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates/flasks
Protocol:
-
Culture cells in their recommended complete medium to ~70-80% confluency.
-
Prepare working solutions of this compound in complete medium. A common starting concentration for in vitro studies is 100 nM. A dose-response experiment is recommended to determine the optimal concentration for the specific cell line and experimental endpoint.
-
Prepare a vehicle control solution with the same final concentration of DMSO as the highest this compound concentration used.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration. For gene expression studies, a time course experiment (e.g., 6, 12, 24, 48 hours) is recommended to capture both early and late response genes.
-
After the incubation period, harvest the cells for downstream analysis (RNA isolation or chromatin immunoprecipitation).
RNA Isolation and RNA-sequencing (RNA-seq)
Materials:
-
RNA isolation kit (e.g., RNeasy Kit, Qiagen)
-
DNase I
-
RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)
Protocol:
-
Harvest cells treated with this compound and vehicle control.
-
Isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
Perform on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.
-
Prepare RNA-seq libraries from a starting amount of high-quality total RNA as recommended by the library preparation kit manufacturer. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
Chromatin Immunoprecipitation (ChIP)
Materials:
-
Formaldehyde (37%)
-
Glycine
-
Lysis buffers
-
Sonication equipment
-
Anti-RARβ antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
Protocol:
-
Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest the cells, wash with ice-cold PBS, and lyse the cells to release the nuclei.
-
Isolate the nuclei and lyse them to release the chromatin.
-
Shear the chromatin to an average size of 200-600 bp using sonication. The optimal sonication conditions should be determined empirically for each cell line and instrument.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-RARβ antibody or a control IgG.
-
Capture the antibody-chromatin complexes by adding protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat the samples with RNase A and Proteinase K to remove RNA and protein.
-
Purify the ChIP DNA using a DNA purification kit.
-
The purified DNA is then ready for library preparation and ChIP-sequencing or for analysis by qPCR.
Quantitative PCR (qPCR) for Target Gene Validation
Materials:
-
cDNA synthesis kit
-
qPCR primers for target genes and a reference gene
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Protocol:
-
Synthesize cDNA from the total RNA isolated from this compound- and vehicle-treated cells using a reverse transcription kit.
-
Design and validate qPCR primers for the potential RARβ target genes identified from RNA-seq and/or ChIP-seq, as well as for one or more stable reference genes.
-
Perform qPCR using a standard protocol with the appropriate master mix. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include no-template controls and no-reverse-transcriptase controls to check for contamination.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the this compound-treated and vehicle control groups, normalized to the reference gene(s).
References
Application Notes and Protocols for Long-Term Storage of BMS-641
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-641, also known as BMS-209641, is a selective retinoic acid receptor beta (RARβ) agonist with a high affinity for RARβ (Kd = 2.5 nM), exhibiting 100-fold selectivity over RARα and RARγ.[1] Its role as a potential tumor suppressor is of significant interest in oncological research.[2] Proper handling and long-term storage of BMS-641 are critical to ensure its stability, purity, and biological activity for reproducible experimental results. These application notes provide detailed guidelines and protocols for the long-term storage and stability assessment of BMS-641.
Chemical and Physical Properties
A summary of the key chemical properties of BMS-641 is provided in the table below.
| Property | Value |
| Synonyms | BMS-209641, BMS 641 |
| Chemical Formula | C₂₇H₂₃ClO₂ |
| Molecular Weight | 414.93 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Recommended Long-Term Storage Conditions
To maintain the integrity of BMS-641, it is essential to adhere to the following storage conditions. The recommendations are categorized for the compound in its solid form and as a stock solution.
Storage of Solid BMS-641
For optimal long-term stability, solid BMS-641 should be stored in a dry, dark environment.[2]
| Storage Duration | Temperature | Additional Conditions | Expected Shelf Life |
| Short-term (days to weeks) | 0 - 4°C | Dry, dark | Not specified |
| Long-term (months to years) | -20°C | Dry, dark | >2 years |
Storage of BMS-641 Stock Solutions
BMS-641 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Due to the hygroscopic nature of DMSO, proper handling is crucial to prevent the absorption of moisture, which can affect the stability of the dissolved compound.
| Storage Temperature | Recommended Duration |
| -20°C | 1 month |
| -80°C | 6 months |
Note: For in vivo experiments, it is recommended to prepare fresh working solutions daily from the stock solution.
Experimental Protocol for Stability Assessment of BMS-641 in DMSO
The following is a representative protocol for determining the long-term stability of BMS-641 in a DMSO stock solution. This protocol utilizes High-Performance Liquid Chromatography (HPLC) to assess the purity of the compound over time.
Materials and Reagents
-
BMS-641 solid powder
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate mobile phase modifier)
-
C18 reversed-phase HPLC column
-
Calibrated HPLC system with UV detector
Preparation of BMS-641 Stock Solution
-
Accurately weigh a sufficient amount of BMS-641 powder.
-
Dissolve the powder in anhydrous DMSO to a desired concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protective polypropylene tubes to minimize freeze-thaw cycles.
Stability Study Design
-
Time-Zero Analysis (T₀): Immediately after preparation, take one aliquot for initial analysis.
-
Storage Conditions: Store the remaining aliquots at the following temperatures:
-
-80°C
-
-20°C
-
4°C (for comparative purposes)
-
Room Temperature (for stress testing)
-
-
Time Points: Analyze aliquots at regular intervals (e.g., 1, 3, 6, and 12 months).
HPLC Method for Purity Assessment
-
Sample Preparation: At each time point, thaw one aliquot from each storage temperature. Dilute the sample to a working concentration with the mobile phase.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength.
-
-
Data Analysis:
-
Integrate the peak area of the parent BMS-641 compound and any degradation products.
-
Calculate the purity of BMS-641 at each time point.
-
Record the percentage of degradation over time for each storage condition.
-
Data Presentation
The results of the stability study should be summarized in a table for easy comparison.
| Time Point | Storage Temperature | Purity (%) | Total Degradation Products (%) |
| T₀ | N/A | ||
| 1 Month | -80°C | ||
| -20°C | |||
| 4°C | |||
| Room Temp | |||
| 3 Months | -80°C | ||
| -20°C | |||
| 4°C | |||
| Room Temp | |||
| 6 Months | -80°C | ||
| -20°C | |||
| 4°C | |||
| Room Temp | |||
| 12 Months | -80°C | ||
| -20°C | |||
| 4°C | |||
| Room Temp |
Visualizations
Signaling Pathway of RAR Agonists
Caption: Simplified signaling pathway of RAR agonists like BMS-641.
Workflow for Long-Term Stability Assessment
Caption: Experimental workflow for assessing the long-term stability of BMS-641.
References
Safe Handling and Application of BMS-209641: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and use of BMS-209641, a selective Retinoic Acid Receptor Beta (RARβ) agonist. Due to the absence of a specific Material Safety Data Sheet (MSDS), these guidelines are based on general best practices for handling potent, powdered chemical compounds in a research environment. All personnel must be thoroughly trained in general laboratory safety procedures before handling this compound.
Compound Information
BMS-209641 is a potent and selective agonist for the RARβ, with significantly lower affinity for RARα and RARγ.[1][2] Its potential as a tumor suppressor is under investigation.[3]
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of BMS-209641.
| Property | Value | Reference |
| Chemical Name | 3-chloro-4-[(E)-2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid | [3] |
| Synonyms | BMS641, BMS-641 | [3] |
| CAS Number | 369364-50-1 | |
| Molecular Formula | C₂₇H₂₃ClO₂ | |
| Molecular Weight | 414.92 g/mol | |
| Appearance | Solid powder | |
| Purity | >98% (typical) | |
| Solubility | Soluble in DMSO |
Storage and Stability
Proper storage is crucial to maintain the integrity of BMS-209641.
| Condition | Recommended Storage | Duration | Reference |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent (e.g., DMSO) | -80°C | 6 months | |
| -20°C | 1 month |
Note: For long-term storage, it is recommended to store the compound as a powder in a dry, dark environment. Repeated freeze-thaw cycles of solutions should be avoided.
Hazard Identification and Safety Precautions
As with any research compound with limited toxicological data, BMS-209641 should be handled as a potentially hazardous substance. The following diagram outlines the necessary personal protective equipment (PPE).
Personal Protective Equipment (PPE)
-
Lab Coat: A full-length laboratory coat should be worn at all times.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Change gloves immediately if they become contaminated.
-
Eye Protection: Safety goggles are required to protect against splashes or airborne powder.
Engineering Controls
-
Chemical Fume Hood: All weighing and initial dissolution of the powdered compound should be performed in a certified chemical fume hood to minimize inhalation risk.
-
Safety Shower and Eyewash Station: Ensure easy access to a safety shower and eyewash station.
Experimental Protocols
The following protocols are provided as a guide. Researchers should adapt them as necessary for their specific experimental designs.
Preparation of Stock Solutions
The workflow for preparing a stock solution is illustrated below.
References
Troubleshooting & Optimization
Technical Support Center: BMS-209641 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BMS-209641 in their experiments.
Frequently Asked Questions (FAQs)
1. What is BMS-209641 and what is its primary mechanism of action?
BMS-209641 (also known as BMS-641) is a selective agonist for the Retinoic Acid Receptor beta (RARβ), a nuclear receptor that functions as a ligand-activated transcription factor.[1][2] Upon binding to BMS-209641, RARβ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription.[3] This signaling pathway is involved in various cellular processes, including cell differentiation, proliferation, and apoptosis.[4] BMS-209641 is considered a potential tumor suppressor.[1]
2. What is the selectivity profile of BMS-209641?
BMS-209641 exhibits high selectivity for RARβ over the other RAR subtypes, RARα and RARγ. This selectivity is based on its binding affinity.
| Receptor | Dissociation Constant (Kd) |
| RARβ | 2.5 nM |
| RARα | 225 nM |
| RARγ | 223 nM |
| (Data sourced from MedChemExpress) |
3. Is BMS-209641 a full or partial agonist?
Studies have characterized BMS-209641 (BMS-641) as a partial agonist for RARβ. This is a critical consideration in experimental design, as a partial agonist will not induce a maximal response from the receptor, even at saturating concentrations, compared to a full agonist.
4. How should I prepare and store BMS-209641 stock solutions?
BMS-209641 is soluble in DMSO. For long-term storage, it is recommended to store the solid compound at -20°C for months to years. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
| Storage Condition | Duration |
| Solid | |
| 0 - 4°C | Days to weeks |
| -20°C | Months to years |
| DMSO Stock Solution | |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
| (Data sourced from MedKoo Biosciences and MedChemExpress) |
Troubleshooting Experimental Issues
Issue 1: No observable effect or weaker than expected effect in cell-based assays.
-
Possible Cause 1: Suboptimal concentration.
-
Troubleshooting: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint. As a partial agonist, higher concentrations may be needed to achieve a significant effect, but be mindful of potential off-target effects.
-
-
Possible Cause 2: Low expression of RARβ in the cell line.
-
Troubleshooting: Verify the expression level of RARβ in your cell line using techniques like qPCR or Western blotting. If RARβ expression is low, consider using a cell line with known high expression or a transient transfection system to overexpress RARβ.
-
-
Possible Cause 3: Compound degradation.
-
Troubleshooting: Ensure proper storage of the compound and stock solutions. Prepare fresh dilutions from a frozen stock for each experiment.
-
-
Possible Cause 4: Insufficient incubation time.
-
Troubleshooting: RARβ-mediated gene transcription is a process that takes time. Optimize the incubation time with BMS-209641. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help determine the optimal duration for observing changes in your target gene expression or phenotype.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Variability in cell culture conditions.
-
Troubleshooting: Maintain consistent cell culture practices, including cell passage number, confluency at the time of treatment, and media composition.
-
-
Possible Cause 2: Instability of the compound in media.
-
Troubleshooting: Minimize the exposure of the compound to light and elevated temperatures. Prepare fresh media with BMS-209641 for each experiment.
-
-
Possible Cause 3: DMSO concentration.
-
Troubleshooting: Ensure the final concentration of DMSO in your cell culture media is consistent across all experiments and does not exceed a non-toxic level (typically <0.5%). Include a vehicle control (DMSO alone) in all experiments.
-
Issue 3: Observing unexpected or off-target effects.
-
Possible Cause 1: High concentration of BMS-209641.
-
Troubleshooting: Although BMS-209641 is highly selective for RARβ, at very high concentrations, it may start to interact with RARα and RARγ. Lower the concentration and confirm that the observed effect is dose-dependent and consistent with RARβ activation.
-
-
Possible Cause 2: RARβ-independent effects.
-
Troubleshooting: To confirm that the observed effect is mediated by RARβ, consider using a RARβ knockdown (e.g., using siRNA) or knockout cell line as a negative control.
-
Experimental Protocols
Protocol 1: General Procedure for a Cell-Based Gene Expression Assay
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and at a confluency of 50-70% at the time of treatment.
-
Compound Preparation: Prepare a stock solution of BMS-209641 in DMSO (e.g., 10 mM). From this stock, prepare serial dilutions in cell culture media to achieve the desired final concentrations.
-
Treatment: Remove the existing media from the cells and replace it with the media containing the different concentrations of BMS-209641 or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
RNA Extraction and qPCR: Following incubation, lyse the cells and extract total RNA. Perform reverse transcription to generate cDNA, followed by quantitative PCR (qPCR) to measure the expression levels of known RARβ target genes (e.g., RARB, CYP26A1). Normalize the expression to a housekeeping gene.
Visualizations
Caption: BMS-209641 signaling pathway.
Caption: Troubleshooting workflow for weak experimental effects.
References
Technical Support Center: Optimizing BMS-641 Concentration for Efficacy
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of BMS-641 in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you optimize the concentration of BMS-641 for maximum efficacy in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMS-641?
A1: BMS-641 is a selective retinoic acid receptor β (RARβ) agonist.[1][2] It binds to RARβ with high affinity, approximately 100 times more selectively than for RARα or RARγ.[1][2] This binding initiates a signaling cascade that can induce cellular maturation.
Q2: How should I prepare a stock solution of BMS-641?
A2: BMS-641 is soluble in DMSO. To prepare a stock solution, dissolve the compound in 100% DMSO to a concentration of 10 mM. Ensure the powder is fully dissolved by vortexing. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: What are the recommended storage conditions for BMS-641?
A3: For long-term storage, BMS-641 stock solutions should be stored at -20°C for up to one month or -80°C for up to six months. The solid powder form can be stored at -20°C for long-term storage (months to years).
Q4: What is a suitable starting concentration range for BMS-641 in a new experiment?
A4: For a compound with a known high affinity, like BMS-641, it is advisable to test a wide range of concentrations to determine the optimal dose for your specific cell line and assay. A good starting point is a serial dilution covering a range from 1 nM to 10 µM.
Q5: What is the maximum recommended concentration of DMSO for cell culture experiments?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced artifacts. A final concentration of less than 0.5% is generally well-tolerated by most cell lines, but it is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.
Troubleshooting Guides
Issue 1: The compound precipitates out of solution when diluted into aqueous media.
-
Possible Cause: The aqueous solubility of the compound has been exceeded.
-
Solution:
-
Prepare fresh dilutions: Do not use a solution that has already precipitated.
-
Lower the final concentration: Your target concentration may be too high for the aqueous buffer.
-
Optimize the solvent concentration: While minimizing DMSO is important, a slightly higher concentration (up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control.
-
Use a co-solvent system: In some cases, using a mixture of solvents can improve solubility.
-
Issue 2: There is high variability between replicate wells in my cell-based assay.
-
Possible Causes:
-
Inconsistent cell seeding density.
-
Edge effects in the microplate.
-
Inaccurate pipetting.
-
-
Solution:
-
Ensure uniform cell seeding: Make sure your cell suspension is homogenous before seeding.
-
Minimize edge effects: Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain a humidified environment.
-
Use calibrated pipettes: Ensure your pipettes are properly calibrated and use appropriate pipetting techniques to minimize errors.
-
Issue 3: The dose-response curve is not sigmoidal or has a very shallow slope.
-
Possible Causes:
-
The concentration range tested is not appropriate.
-
The assay window is too small.
-
The compound has a complex mechanism of action.
-
-
Solution:
-
Expand the concentration range: Test a wider range of concentrations, spanning several orders of magnitude.
-
Optimize the assay: Ensure your assay has a good signal-to-noise ratio to detect a clear dose-dependent effect.
-
Consider the mechanism: The compound's effect may not follow a simple dose-response relationship. Further investigation into its mechanism of action may be required.
-
Data Presentation
Table 1: Properties of BMS-641
| Property | Value | Reference |
| Mechanism of Action | Selective RARβ Agonist | |
| Binding Affinity (Kd) | RARβ: 2.5 nM | |
| RARα: 225 nM | ||
| RARγ: 223 nM | ||
| Solubility | Soluble in DMSO |
Table 2: Recommended Concentration Range for Initial Screening
| Concentration (nM) |
| 1 |
| 10 |
| 100 |
| 1000 (1 µM) |
| 10000 (10 µM) |
Table 3: Example Dose-Response Data from an MTT Assay
| BMS-641 Concentration (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.1 ± 4.8 |
| 10 | 85.3 ± 6.1 |
| 100 | 52.7 ± 3.9 |
| 1000 | 21.4 ± 2.5 |
| 10000 | 5.8 ± 1.7 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of BMS-641 on the viability of adherent cells in a 96-well plate format.
Materials:
-
BMS-641 stock solution (10 mM in DMSO)
-
Cell culture medium
-
Adherent cells of interest
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the BMS-641 stock solution in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest BMS-641 concentration.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Western Blot for Target Engagement
This protocol is for assessing the effect of BMS-641 on the expression of a downstream target of RARβ signaling.
Materials:
-
BMS-641 stock solution (10 mM in DMSO)
-
Cell culture medium
-
Cells of interest
-
6-well plates
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of BMS-641 (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Prepare samples for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Simplified RARβ signaling pathway activated by BMS-641.
Caption: Experimental workflow for optimizing BMS-641 concentration.
Caption: Troubleshooting decision tree for common experimental issues.
References
BMS-209641 Technical Support Center: Troubleshooting Solubility and Experimental Design
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the solubility challenges and experimental use of BMS-209641, a selective retinoic acid receptor beta (RARβ) agonist. The following information is designed to address common issues and provide clear protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of BMS-209641 in common laboratory solvents?
Q2: My BMS-209641 is precipitating when I add it to my aqueous buffer or cell culture medium. What can I do?
A2: Precipitation is a common issue with hydrophobic compounds like BMS-209641 when transitioning from a concentrated organic stock solution to an aqueous environment. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to use a lower final concentration of BMS-209641 in your aqueous medium.
-
Optimize the Dilution Method: Instead of adding the BMS-209641 stock solution directly to your full volume of aqueous buffer, try a serial dilution approach. This can help to avoid localized high concentrations that promote precipitation.
-
Use a Surfactant or Co-solvent: For in vivo studies, formulations have been developed that include co-solvents and surfactants to improve solubility. One such formulation involves a mixture of DMSO, PEG300, and Tween-80 in saline.[1] For in vitro work, the use of a small, non-toxic concentration of a surfactant like Pluronic F-68 may be considered, but its compatibility with your specific cell line and assay must be validated.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Since BMS-209641 contains a carboxylic acid group, its solubility is expected to increase at a more basic pH. However, the physiological constraints of your experimental system must be taken into account. The pKa of BMS-209641 is not publicly available, which makes predicting the exact pH-solubility profile challenging.
Q3: How should I prepare a stock solution of BMS-209641 for my experiments?
A3: A detailed protocol for preparing a stock solution for in vitro use is provided in the "Experimental Protocols" section below. The general principle is to dissolve the powdered compound in high-purity DMSO to create a concentrated stock, which can then be diluted into your experimental medium.
Q4: What is the mechanism of action of BMS-209641?
A4: BMS-209641 is a selective agonist for the retinoic acid receptor beta (RARβ), a member of the nuclear receptor superfamily. Upon binding, RARβ forms a heterodimer with a retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, leading to the modulation of their transcription. This signaling pathway is crucial for various cellular processes, including differentiation, proliferation, and apoptosis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Precipitation in Aqueous Media | Low aqueous solubility of BMS-209641. | Decrease the final concentration. Use a serial dilution method. Consider the use of a biocompatible surfactant (e.g., Pluronic F-68) after validation. For animal studies, use a formulation with co-solvents like PEG300 and Tween-80.[1] |
| Inconsistent Experimental Results | Instability or degradation of BMS-209641 in solution. Inaccurate concentration due to incomplete dissolution. | Prepare fresh working solutions for each experiment. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure complete dissolution of the powder in DMSO before preparing further dilutions. Gentle warming and vortexing can aid dissolution. |
| Cell Toxicity Observed | High concentration of DMSO in the final working solution. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. |
Quantitative Solubility Data
| Solvent | Concentration | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | 8.33 mg/mL[1] | Not Specified | High-purity, anhydrous DMSO is recommended. |
| Aqueous Buffers | Sparingly Soluble | Not Specified | Solubility is expected to be low. |
| Ethanol | Data not available | Not Specified |
Experimental Protocols
Protocol for Preparation of BMS-209641 Stock and Working Solutions for In Vitro Assays
-
Materials:
-
BMS-209641 powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium or aqueous buffer
-
-
Preparation of Stock Solution (e.g., 10 mM):
-
Calculate the required amount of BMS-209641 and DMSO to achieve a 10 mM stock solution (Molecular Weight of BMS-209641: 414.92 g/mol ).
-
Carefully weigh the BMS-209641 powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
-
Storage of Stock Solution:
-
Store the aliquoted stock solution at -20°C or -80°C for long-term storage.
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform a serial dilution of the stock solution into pre-warmed cell culture medium or your desired aqueous buffer to achieve the final working concentration.
-
Important: Add the BMS-209641 solution to the medium while gently vortexing or swirling to ensure rapid and even distribution, which can help prevent precipitation.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level for your specific cell line (typically ≤ 0.1%).
-
Visualizing the RARβ Signaling Pathway and Experimental Workflow
Below are diagrams to illustrate the key signaling pathway of BMS-209641 and a troubleshooting workflow for solubility issues.
References
Technical Support Center: BMS-641
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation of BMS-641 in solution. The information is presented in a question-and-answer format to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is BMS-641 and what are its storage recommendations?
A1: BMS-641, also known as BMS-209641, is a selective and potent retinoic acid receptor beta (RARβ) agonist. To ensure its stability, stock solutions, typically prepared in DMSO, should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] For short-term storage of the solid compound, a dry, dark environment at 0-4°C for days to weeks is acceptable, while long-term storage should be at -20°C for months to years.[2]
Q2: What are the potential signs of BMS-641 degradation in my solution?
A2: Visual indicators of degradation can include a change in the color or clarity of the solution, or the formation of precipitates. However, significant degradation can occur without any visible changes. The most reliable method to assess the integrity of your BMS-641 solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Q3: What are the likely chemical degradation pathways for BMS-641?
-
Carboxylic Acid Group: This group can undergo esterification if alcohols are present in the solvent system, or decarboxylation under heat or UV light.
-
Ethenyl Bridge: The double bond in the ethenyl bridge is susceptible to oxidation, which can lead to the formation of epoxides, aldehydes, or cleavage of the bond. It is also sensitive to isomerization from the active (E)-isomer to the potentially less active (Z)-isomer upon exposure to light (photoisomerization).
-
Aromatic Rings: The phenyl and naphthalene rings are generally stable but can be subject to oxidation under harsh conditions, leading to the formation of hydroxylated byproducts.
-
Chloro Substituent: The chloro group on the benzoic acid ring is relatively stable but could be susceptible to nucleophilic substitution under certain conditions, although this is less common.
Q4: How can I minimize the degradation of BMS-641 in my experiments?
A4: To minimize degradation, adhere to the following best practices:
-
Storage: Strictly follow the recommended storage conditions for both the solid compound and solutions.
-
Solvent Purity: Use high-purity, anhydrous solvents to prepare solutions. The presence of water can facilitate hydrolysis, while impurities in solvents can act as catalysts for degradation.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially given the presence of the photosensitive ethenyl bridge.
-
Inert Atmosphere: For long-term storage of solutions, consider purging the vial headspace with an inert gas like argon or nitrogen to minimize oxidative degradation.
-
pH Control: If using aqueous buffers, ensure the pH is within a stable range for the compound. Although specific data for BMS-641 is unavailable, many carboxylic acid-containing compounds have optimal stability at a slightly acidic to neutral pH.
-
Temperature: Prepare and handle solutions at the lowest practical temperature to slow down potential degradation reactions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Precipitate in stock solution upon thawing | Poor solubility at lower temperatures; potential degradation product. | Gently warm the solution to room temperature and vortex to redissolve. If the precipitate persists, it may indicate degradation. Consider preparing a fresh stock solution. |
| Loss of biological activity in experiments | Degradation of BMS-641. | Prepare a fresh stock solution from solid material. Verify the concentration and purity of the new stock solution using HPLC-UV. |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation of BMS-641. | Review experimental conditions (e.g., pH, temperature, light exposure, solvent) and compare them against the recommended handling procedures. Protect the compound from light and oxygen. |
| Inconsistent experimental results | Instability of BMS-641 under specific experimental conditions. | Perform a preliminary stability study of BMS-641 in your experimental medium. Analyze samples at different time points to assess the rate of degradation. |
Experimental Protocols
Protocol 1: Preparation of BMS-641 Stock Solution
-
Materials: BMS-641 solid, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes or vials.
-
Procedure:
-
Allow the BMS-641 solid to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of BMS-641 in a sterile container.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
-
Protocol 2: General Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Materials: BMS-641, 0.1 M HCl, 0.1 M NaOH, 3% hydrogen peroxide (H₂O₂), HPLC grade water, methanol, and acetonitrile, HPLC system with a UV detector.
-
Procedure:
-
Acid Hydrolysis: Dissolve BMS-641 in a small amount of methanol and dilute with 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 6, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve BMS-641 in a small amount of methanol and dilute with 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve BMS-641 in methanol and add 3% H₂O₂. Keep at room temperature for a specified period, protected from light.
-
Thermal Degradation: Store the solid BMS-641 in an oven at a high temperature (e.g., 105°C) for a specified period. Also, subject a solution of BMS-641 to heat.
-
Photodegradation: Expose a solution of BMS-641 to a light source (e.g., UV lamp or a photostability chamber) for a specified duration. Keep a control sample wrapped in foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC method. Compare the chromatograms to identify degradation products.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Retinoic Acid Receptor (RAR) Signaling Pathway activated by BMS-641.
Caption: Workflow for a forced degradation study of BMS-641.
References
Technical Support Center: Mitigating Off-Target Effects of Kinase Inhibitors
A Case Study on Dasatinib
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the off-target effects of small molecule kinase inhibitors. As information on "BMS-209641" is not publicly available, this document uses Dasatinib, a well-characterized BCR-ABL and Src family tyrosine kinase inhibitor, as a representative example to illustrate key principles and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors like Dasatinib?
A: Off-target effects are unintended interactions between a drug and cellular components other than its primary therapeutic target.[1] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common issue.[2][3] These unintended interactions can lead to unexpected experimental results, cellular toxicity, and a misinterpretation of the inhibitor's biological role.[1]
Q2: My cells are showing a phenotype (e.g., apoptosis, growth arrest) that is inconsistent with inhibiting the primary target of Dasatinib. What could be the cause?
A: This is a classic indication of a potential off-target effect. Dasatinib, while a potent inhibitor of BCR-ABL and Src family kinases, also potently inhibits other kinases like c-Kit, PDGFRβ, and DDR1. The observed phenotype may be a consequence of inhibiting one or more of these other targets. It is crucial to validate that the phenotype is a direct result of on-target inhibition.[1]
Q3: How can I confirm that the observed cellular effect is due to on-target, rather than off-target, inhibition?
A: There are several established methods to validate on-target effects:
-
Use a Structurally Different Inhibitor: Treat your cells with a different, structurally unrelated inhibitor that targets the same primary protein. If you observe the same phenotype, it is more likely to be a genuine on-target effect.
-
Rescue Experiments: Transfect cells with a mutated version of the target protein that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.
-
Cellular Thermal Shift Assay (CETSA): This technique verifies direct target engagement within the cell by measuring changes in the thermal stability of a protein upon ligand binding.
Q4: At what concentration should I use Dasatinib to minimize off-target effects?
A: Use the lowest concentration of the inhibitor that still produces the desired on-target effect. A full dose-response curve is essential to identify the optimal concentration range. Concentrations significantly higher than the IC50 or Ki value for the primary target are more likely to engage lower-affinity off-targets. For cell-based assays, a potent inhibitor should ideally have an IC50 value of less than 1 µM.
Troubleshooting Guide: Unexpected Experimental Outcomes
This guide addresses common problems encountered when using a multi-kinase inhibitor like Dasatinib.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| High Cellular Toxicity at Low Concentrations | The inhibitor is affecting an off-target protein essential for cell survival. | 1. Lower Concentration: Perform a dose-response experiment to find the minimal effective concentration for on-target activity. 2. Kinase Profiling: Screen the inhibitor against a broad panel of kinases to identify potential off-target liabilities. 3. Consult Literature: Review published data for known off-targets of the inhibitor. |
| Inconsistent Results Between Experiments | Compound degradation, precipitation, or variability in cell handling. | 1. Compound Stability: Prepare fresh stock solutions in an appropriate solvent like DMSO and avoid repeated freeze-thaw cycles. Store aliquots at -80°C. 2. Solubility Check: Visually inspect solutions for precipitation after dilution into aqueous media. 3. Standardize Protocols: Ensure consistent cell density, passage number, and treatment duration across all experiments. |
| Observed Phenotype Does Not Match Known On-Target Function | The phenotype is driven by one or more off-targets. | 1. Validate On-Target Effect: Use a secondary, structurally distinct inhibitor for the same target. 2. Rescue Experiment: Introduce an inhibitor-resistant mutant of the primary target to see if the phenotype is reversed. 3. Phosphoproteomics: Use mass spectrometry-based phosphoproteomics to get a global view of kinase inhibition in the cell and identify affected off-target pathways. |
Quantitative Data: Dasatinib Inhibitory Profile
The selectivity of a kinase inhibitor is a key factor in avoiding off-target effects. The half-maximal inhibitory concentration (IC50) indicates the concentration of an inhibitor required to reduce a kinase's activity by 50%. A lower IC50 value signifies higher potency.
| Target Kinase | IC50 (nM) | Target Class | Notes |
| ABL1 (non-phosphorylated) | <1 | On-Target | Primary target in Chronic Myeloid Leukemia (CML). |
| SRC | <1 | On-Target | Key member of the Src family kinases. |
| LCK | 1.1 | On-Target | Src family kinase involved in T-cell signaling. |
| c-KIT | 1.5 | Off-Target | Implicated in gastrointestinal stromal tumors. |
| PDGFRβ | 28 | Off-Target | Receptor tyrosine kinase involved in cell growth. |
| DDR1 | 30 | Off-Target | Discoidin domain receptor involved in cell adhesion. |
| EGFR | >10,000 | Non-Target | Demonstrates high selectivity against EGFR. |
| Data is representative and may vary based on assay conditions. |
Key Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is used to determine the IC50 of an inhibitor against a purified kinase.
-
Compound Preparation: Prepare a 10-point serial dilution of Dasatinib in DMSO, starting at a high concentration (e.g., 10 mM). Further dilute these in the appropriate kinase assay buffer, ensuring the final DMSO concentration remains below 1%.
-
Reaction Setup: In a white 384-well plate, add 5 µL of the diluted inhibitor or a vehicle control (DMSO in buffer).
-
Kinase/Substrate Addition: Add 10 µL of a 2X solution containing the purified target kinase and its specific peptide substrate.
-
Reaction Initiation: Start the kinase reaction by adding 10 µL of a 2X ATP solution. The final ATP concentration should be near the Michaelis constant (Km) for the specific kinase. Incubate at 30°C for 60 minutes.
-
Signal Generation: Terminate the reaction and quantify the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™). This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then used by a luciferase to produce light.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies that the inhibitor binds to its intended target within a cellular environment.
-
Cell Treatment: Culture cells to an appropriate density and treat them with various concentrations of Dasatinib or a vehicle control for 1-2 hours at 37°C.
-
Heating Step: Harvest and wash the cells, then resuspend them in a buffer with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Protein Quantification: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble, stabilized proteins.
-
Analysis: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another protein quantification method.
-
Interpretation: A successful inhibitor will bind to and stabilize its target protein, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle control.
Visualizing Pathways and Workflows
Caption: Troubleshooting workflow for determining if an observed cellular phenotype is an on- or off-target effect.
Caption: Simplified signaling pathways showing Dasatinib's on-target and major off-target interactions.
References
BMS641 experimental variability and controls
Technical Support Center: BMS-641
Disclaimer: Publicly available information regarding "BMS-641" is ambiguous, with the name referring to two distinct experimental compounds: a selective Retinoic Acid Receptor Beta (RARβ) agonist and a PI3K/mTOR signaling pathway inhibitor. This guide addresses both possibilities to ensure comprehensive support. Please verify the specific compound you are working with by checking the CAS number or supplier information.
Section 1: BMS-641 as a Selective RARβ Agonist (BMS-209641)
BMS-641, also known as BMS-209641, is a selective and potent agonist for the Retinoic Acid Receptor Beta (RARβ), a nuclear receptor that acts as a transcription factor.[1][2] It exhibits a significantly higher affinity for RARβ compared to RARα and RARγ, making it a valuable tool for studying the specific roles of RARβ in cellular processes, including cell maturation and its potential as a tumor suppressor.[1][2][3]
Quantitative Data
| Parameter | Value | Receptor | Reference |
| Binding Affinity (Kd) | 2.5 nM | RARβ | |
| 225 nM | RARα | ||
| 223 nM | RARγ |
Signaling Pathway
Caption: RARβ signaling pathway activated by BMS-641.
Experimental Workflow
Caption: General experimental workflow for studying BMS-641 effects.
Troubleshooting Guide & FAQs
| Question | Answer |
| FAQ: What is the recommended solvent for BMS-641? | BMS-641 is typically dissolved in DMSO to create a stock solution. For in vivo experiments, further dilution in vehicles like a mixture of DMSO, PEG300, Tween-80, and saline, or corn oil is recommended. |
| FAQ: How should I store BMS-641 stock solutions? | Stock solutions should be stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage. |
| Troubleshooting: I am not observing the expected downstream gene activation. | 1. Confirm Compound Activity: Ensure the compound has not degraded. Use a fresh aliquot or a new vial. 2. Check Cell Line: Verify that your cell line expresses sufficient levels of RARβ. 3. Optimize Concentration and Time: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. 4. Serum in Media: Components in fetal bovine serum (FBS) can interfere with retinoid signaling. Consider reducing the serum percentage or using serum-free media during treatment. |
| Troubleshooting: I am seeing high background in my reporter assay. | 1. Leaky Promoter: The reporter construct may have a high basal activity. Test a promoterless control. 2. Cell Density: Over-confluent cells can lead to non-specific effects. Ensure consistent and optimal cell seeding density. 3. Transfection Efficiency: Normalize your results to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency. |
Experimental Protocol: qPCR for RARβ Target Gene Expression
-
Cell Seeding: Plate a human cancer cell line known to express RARβ (e.g., MCF-7) in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of BMS-641 in culture media (e.g., 0, 1, 10, 100, 1000 nM). The final DMSO concentration should be kept below 0.1%.
-
Incubation: Replace the old media with the media containing BMS-641 or vehicle control (DMSO) and incubate for 24 hours.
-
RNA Extraction: Wash the cells with PBS and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using SYBR Green chemistry and primers for a known RARβ target gene (e.g., CYP26A1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Section 2: BMS-641 as a PI3K/mTOR Inhibitor
BMS-641 has also been described as a potent inhibitor of the PI3K/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
Signaling Pathway
Caption: PI3K/mTOR signaling pathway with inhibition by BMS-641.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for BMS-641 experiments.
Troubleshooting Guide & FAQs
| Question | Answer |
| FAQ: How can I confirm that BMS-641 is inhibiting the PI3K/mTOR pathway in my cells? | The most direct method is to perform a Western blot to assess the phosphorylation status of downstream targets. A decrease in the phosphorylation of Akt (at Ser473), S6K (at Thr389), and 4E-BP1 (at Thr37/46) following BMS-641 treatment would indicate pathway inhibition. |
| Troubleshooting: My cell viability results are highly variable between experiments. | 1. Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug sensitivity. 2. Seeding Density: Ensure precise and consistent cell seeding density across all wells and experiments. 3. Edge Effects: Be aware of "edge effects" in multi-well plates, where wells on the perimeter may behave differently due to temperature and humidity gradients. Avoid using the outer wells for experimental conditions or fill them with sterile PBS. |
| Troubleshooting: The compound precipitates when added to the culture media. | 1. Final DMSO Concentration: Ensure the final concentration of DMSO in the media is low (typically <0.5%) to maintain solubility. 2. Pre-warming Media: Pre-warm the culture media to 37°C before adding the compound. 3. Mixing: Add the compound dropwise to the media while gently vortexing to ensure rapid and even dispersion. |
Experimental Protocol: Western Blot for Phospho-Akt (Ser473)
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of BMS-641 (and a vehicle control) for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Place plates on ice, wash cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt or a housekeeping protein like GAPDH.
References
improving BMS-209641 stability in media
Welcome to the technical support center for BMS-209641. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing guidance on improving the stability of BMS-209641 in media.
Frequently Asked Questions (FAQs)
Q1: What is BMS-209641 and what is its mechanism of action?
A1: BMS-209641 is a selective agonist for the Retinoic Acid Receptor beta (RARβ), a type of nuclear receptor.[1] Upon binding, it activates the receptor, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, leading to the recruitment of coactivator proteins and the initiation of gene transcription. This signaling pathway is crucial in regulating cellular processes such as differentiation and growth inhibition.[2][3][4]
Q2: I'm observing precipitation after diluting my BMS-209641 stock solution into my cell culture media. What could be the cause?
A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic small molecules.[5] The primary reasons include:
-
"Solvent shock": A rapid change from a high-concentration organic solvent (like DMSO) to an aqueous environment can cause the compound to fall out of solution.
-
Exceeding solubility limit: The concentration of BMS-209641 in your final working solution may be higher than its solubility limit in the specific cell culture medium you are using.
-
Media components: Interactions with proteins, salts, or other components in the media can reduce the solubility of the compound.
Q3: My BMS-209641 solution has changed color. What does this indicate?
A3: A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound. This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.
Q4: How should I store my BMS-209641 stock solution to ensure maximum stability?
A4: Proper storage is critical for maintaining the integrity of BMS-209641. Based on manufacturer recommendations, stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Troubleshooting Guides
This section provides a structured approach to address common stability issues with BMS-209641 in your experiments.
Issue 1: Precipitation in Cell Culture Media
-
Possible Cause: The final concentration of BMS-209641 exceeds its solubility in the aqueous media, or "solvent shock" has occurred during dilution.
-
Troubleshooting Steps:
-
Optimize Dilution: Instead of a single large dilution step, try a serial dilution approach. First, dilute the DMSO stock into a small volume of media, vortex gently, and then add this intermediate dilution to the final volume of media.
-
Pre-warm Media: Ensure your cell culture media is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound.
-
Determine Maximum Soluble Concentration: Perform a solubility test to find the highest concentration of BMS-209641 that remains in solution in your specific media under your experimental conditions (see Experimental Protocols).
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may also affect compound solubility.
-
Issue 2: Inconsistent or Lack of Biological Effect
-
Possible Cause: The compound may be degrading in the cell culture media over the course of the experiment, leading to a decrease in the effective concentration.
-
Troubleshooting Steps:
-
Conduct a Stability Study: Assess the stability of BMS-209641 in your specific cell culture media over the time course of your experiment (see Experimental Protocols).
-
Refresh Media: For long-term experiments, consider replacing the media containing BMS-209641 at regular intervals (e.g., every 24 hours) to maintain a consistent effective concentration.
-
Protect from Light: Store and handle all solutions containing BMS-209641 in a manner that protects them from light, as light exposure can cause degradation of light-sensitive compounds.
-
pH Considerations: Be aware that the pH of your media can influence the stability of small molecules. Ensure the pH of your media is stable throughout the experiment.
-
Data Presentation
Table 1: Recommended Storage Conditions for BMS-209641
| Formulation | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Data compiled from publicly available information.
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration
Objective: To determine the maximum concentration of BMS-209641 that remains soluble in a specific cell culture medium.
Methodology:
-
Prepare a 10 mM stock solution of BMS-209641 in anhydrous DMSO.
-
Create a series of dilutions of the BMS-209641 stock solution in your cell culture medium to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Include a vehicle control containing the same final concentration of DMSO as the highest BMS-209641 concentration.
-
Incubate the dilutions at 37°C for a period relevant to your experiment (e.g., 24 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals). For a more sensitive assessment, examine the solutions under a microscope.
-
The highest concentration that remains clear is the estimated maximum soluble concentration.
Protocol 2: Assessment of Stability in Cell Culture Media
Objective: To evaluate the stability of BMS-209641 in a specific cell culture medium over time.
Methodology:
-
Prepare a working solution of BMS-209641 in your cell culture medium at the desired experimental concentration.
-
Incubate the solution under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.
-
Analyze the concentration of the active BMS-209641 in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
A decrease in the concentration of the parent compound over time indicates degradation.
Visualizations
Caption: Canonical signaling pathway of a RARβ agonist like BMS-209641.
Caption: A logical workflow for troubleshooting common stability issues with BMS-209641.
References
Technical Support Center: BMS641 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experiments with small molecule inhibitors like BMS641. The advice provided is broadly applicable to kinase inhibitor studies and aims to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are my experimental results with the inhibitor inconsistent?
A1: Inconsistent results in kinase inhibitor experiments can stem from several factors. One critical aspect is the experimental setup itself; IC50 values, for instance, are highly dependent on the specific assay conditions and may not be comparable across different laboratories or experimental designs.[1][2] To improve consistency, it is crucial to standardize your experimental workflow, including enzyme and substrate concentrations, buffer composition, and incubation times.[1][2] For some inhibitors, time-dependent inhibition might be a factor, where the potency of the inhibitor changes with pre-incubation time.[3]
Q2: I'm observing a weaker inhibitory effect (higher IC50) than expected. What could be the cause?
A2: A weaker than expected inhibitory effect can be due to several reasons. The inhibitor's solubility might be poor in your aqueous experimental buffer, leading to a lower effective concentration. It is also important to consider the ATP concentration in your assay, as high ATP levels can compete with ATP-competitive inhibitors, leading to an apparent decrease in potency. Additionally, the specific recombinant kinase used, its purity, and the presence of any post-translational modifications can influence inhibitor binding and activity.
Q3: How can I be sure that the observed cellular phenotype is a direct result of inhibiting my target kinase?
A3: To confirm that the observed effects are on-target, several validation experiments are recommended. You can use a second, structurally distinct inhibitor for the same target to see if it produces the same phenotype. Another approach is to use a knockdown cell line (e.g., using shRNA or CRISPR) for your target kinase; in these cells, the inhibitor should have a significantly diminished effect. Furthermore, reviewing the kinase selectivity profile of your inhibitor can help identify potential off-target effects that might be contributing to the observed phenotype.
Q4: What is the best way to prepare my inhibitor for in vitro and in vivo experiments?
A4: For initial solubilization, it is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). This stock solution can then be serially diluted into your aqueous buffer to achieve the desired final concentration. When preparing working solutions, it is crucial to add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and uniform mixing, which can help prevent precipitation. For in vivo experiments, it's often recommended to prepare fresh working solutions daily.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inhibitor Precipitation in Aqueous Buffer | The inhibitor has low aqueous solubility. | Prepare a high-concentration stock solution in DMSO. When making working solutions, add the DMSO stock to the aqueous buffer while vortexing to aid dissolution. |
| High Background Signal in Kinase Assay | Non-specific binding of detection reagents or autophosphorylation of the kinase. | Optimize blocking steps and antibody concentrations. Ensure the use of appropriate controls, such as a reaction without the kinase or without the substrate. |
| Low Signal or No Inhibition | The inhibitor is inactive or degraded. The enzyme concentration is too high. | Verify the integrity and purity of the inhibitor. Prepare fresh stock solutions. Optimize the enzyme concentration to be in the linear range of the assay. |
| Variable Results Between Experiments | Inconsistent experimental conditions. Cell culture variability. | Standardize all experimental parameters, including reagent concentrations, incubation times, and temperatures. Ensure consistent cell passage number and confluency. |
| Unexpected Off-Target Effects | The inhibitor may not be completely selective for the target kinase. | Consult the inhibitor's selectivity profile. Use a structurally different inhibitor for the same target to confirm the phenotype. |
Experimental Protocols
Western Blot Analysis for Kinase Pathway Inhibition
This protocol is designed to assess the inhibitory effect of a compound on a specific signaling pathway, for example, the JAK-STAT pathway.
-
Cell Culture and Treatment:
-
Culture cells to approximately 70-80% confluence.
-
If necessary, serum-starve the cells overnight to reduce basal signaling activity.
-
Treat the cells with the inhibitor at various concentrations for a predetermined time (e.g., 2 hours).
-
Include a positive control where cells are stimulated with a relevant cytokine (e.g., IL-6 at 20 ng/mL for 15-30 minutes) to activate the pathway. A vehicle-treated control (e.g., DMSO) should also be included.
-
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated form of the target protein (e.g., phospho-STAT3) overnight at 4°C.
-
-
Secondary Antibody Incubation and Detection:
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL reagent.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for the total form of the target protein (e.g., total STAT3) and a loading control like β-actin.
-
Visualizations
Caption: A diagram of the TYK2-STAT signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating a kinase inhibitor.
References
Technical Support Center: BMS Compound BMS-986260
Disclaimer: The compound "BMS641" was not specifically identified in publicly available resources. This guide has been developed using BMS-986260 , a potent and selective TGFβR1 inhibitor, as a representative example to address questions regarding experimental incubation times. The principles and troubleshooting advice provided are generally applicable to small molecule inhibitors in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for BMS-986260 in a cell-based assay?
A1: The optimal incubation time for BMS-986260 will vary depending on the cell type, the specific assay being performed, and the concentration of the inhibitor. For initial experiments, a time-course experiment is recommended to determine the ideal duration. Start with a range of incubation times (e.g., 6, 12, 24, 48, and 72 hours) to observe the compound's effect on the target pathway and cellular phenotype. For inhibition of SMAD phosphorylation in mink lung epithelial (MvLu1) cells and normal human lung fibroblasts (NHLF), effects can be observed after shorter incubation periods.[1]
Q2: How does adjusting the incubation time of BMS-986260 affect downstream signaling?
A2: Adjusting the incubation time directly impacts the duration of TGFβR1 inhibition.
-
Short incubation times may be sufficient to observe rapid phosphorylation events, such as the inhibition of SMAD2/3 phosphorylation.
-
Longer incubation times are typically required to observe changes in gene expression, protein synthesis, and cellular phenotypes like apoptosis, cell cycle arrest, or changes in cell viability. For instance, cell viability assays are often carried out over 72 hours to allow for measurable changes in cell proliferation.[2]
Q3: Can I extend the incubation time with BMS-986260 beyond 72 hours?
A3: Extending incubation times beyond 72 hours is possible but requires careful consideration of several factors:
-
Compound Stability: Ensure the compound remains stable in your culture medium for the extended duration.
-
Cell Health: Monitor cell viability and confluence to ensure that observed effects are not due to nutrient depletion or overgrowth in the control groups.
-
Metabolism: Cells may metabolize the compound over time, reducing its effective concentration. A medium change with a fresh compound may be necessary for very long incubation periods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on target phosphorylation (e.g., pSMAD2/3) | Incubation time is too short. | Perform a time-course experiment starting from a shorter duration (e.g., 30 minutes, 1, 2, 4, 8 hours) to capture the peak of signaling inhibition. |
| Compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration. | |
| High variability between replicates | Inconsistent incubation timing. | Ensure precise and consistent timing for adding the compound and lysing the cells for all samples. |
| Uneven cell seeding. | Optimize cell seeding density to ensure a uniform monolayer. | |
| Cell death observed in control wells at later time points | Over-confluence or nutrient depletion. | Reduce the initial seeding density or consider a medium change during the experiment. |
| Loss of compound effect at later time points | Compound degradation or metabolism. | For long-term experiments, consider replenishing the medium with a fresh compound at regular intervals (e.g., every 48 hours). |
Experimental Protocols
Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000 cells per well in RPMI with 10% FBS and allow them to adhere overnight.[2]
-
Treatment: Treat the cells with a serial dilution of BMS-986260 or the relevant vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a humidified incubator.[2]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol (e.g., Promega).
-
Incubation with Reagent: Incubate for 1-4 hours until color development is sufficient.
-
Measurement: Read the absorbance at 490 nm using a plate reader.
-
Data Analysis: Express the data as a percentage of the vehicle-treated control cells.
SMAD Phosphorylation Assay (Western Blot)
-
Cell Seeding: Seed cells (e.g., MvLu1 or NHLF) in 6-well plates and grow to 70-80% confluence.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treatment: Add BMS-986260 at the desired concentration and incubate for 1-2 hours.
-
Stimulation: Add TGFβ ligand to stimulate the pathway and incubate for 30-60 minutes.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-SMAD2/3 and total SMAD2/3.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.
Signaling Pathway and Experimental Workflow
References
Technical Support Center: BMS-209641 Cytotoxicity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BMS-209641, a selective retinoic acid receptor beta (RARβ) agonist, in cytotoxicity assessments. As a compound that can modulate cellular processes like growth and differentiation, understanding its cytotoxic potential is crucial.[1][2] This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic mechanism of action for BMS-209641?
A1: BMS-209641 is a selective RARβ agonist. The activation of RARβ has been linked to tumor-suppressive effects, including the induction of apoptosis (programmed cell death) in various cancer cell lines.[1][3] The proposed mechanism involves RARβ-dependent gene transcription that can lead to an increase in pro-apoptotic proteins, generation of reactive oxygen species (ROS), and subsequent activation of the caspase cascade.[4]
Q2: I am not observing any cytotoxicity with BMS-209641 in my cancer cell line. What could be the reason?
A2: Several factors could contribute to a lack of cytotoxic effect:
-
Cell Line Specificity: The expression and activity of RARβ can vary significantly between different cancer cell lines. Cells with low or absent RARβ expression may not respond to BMS-209641.
-
Compound Concentration and Treatment Duration: The cytotoxic effects of RARβ agonists can be concentration- and time-dependent. It may be necessary to test a broader range of concentrations and extend the incubation period.
-
Assay Sensitivity: The chosen cytotoxicity assay may not be sensitive enough to detect subtle cytotoxic effects. Consider using multiple assays that measure different cellular endpoints (e.g., metabolic activity, membrane integrity, and apoptosis).
Q3: My cytotoxicity assay results with BMS-209641 are not reproducible. What are the common causes of variability?
A3: Lack of reproducibility in cytotoxicity assays is a common issue. Key factors to investigate include:
-
Cell Culture Conditions: Inconsistent cell passage number, confluency at the time of treatment, and media composition can all impact results.
-
Reagent Preparation and Handling: Ensure accurate serial dilutions of BMS-209641 and proper storage of all assay reagents. For instance, repeated freeze-thaw cycles of reagents should be avoided.
-
Pipetting and Plating Inaccuracies: Uneven cell seeding and inaccurate pipetting of the compound or assay reagents can lead to significant well-to-well variability. Using multichannel pipettes and ensuring proper mixing is crucial.
Data Presentation
Due to the limited publicly available cytotoxicity data specifically for BMS-209641, the following table presents example data for a hypothetical selective RARβ agonist to illustrate how to structure and present such findings.
Table 1: Example Cytotoxicity Data for a Hypothetical RARβ Agonist
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Max Inhibition (%) |
| Breast Cancer (MCF-7) | MTT | 72 | 8.5 | 75 |
| Cholangiocarcinoma (KKU-213B) | LDH Release | 48 | 12.2 | 60 |
| Oral Squamous Carcinoma (Ho-1-N-1) | Caspase-3 Activity | 24 | 5.7 | 85 |
Note: This data is for illustrative purposes only and does not represent actual experimental results for BMS-209641.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of BMS-209641 in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to a final working concentration of 0.5 mg/mL in serum-free medium. Remove the compound-containing medium from the wells and add 100 µL of the MTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
-
Plate Setup: Seed cells as described in the MTT assay protocol. On the same plate, designate wells for the following controls: untreated control (for spontaneous LDH release), maximum release control (cells to be lysed), and medium background control.
-
Compound Treatment: Treat cells with BMS-209641 as described above.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Lysis for Maximum Release: Add 10 µL of a 10X Lysis Buffer (e.g., 1% Triton X-100) to the maximum release control wells. Incubate for 15-45 minutes at 37°C. Centrifuge and transfer 50 µL of this supernatant to the new plate as well.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubation and Measurement: Incubate for up to 30 minutes at room temperature, protected from light. Stop the reaction if necessary and measure the absorbance according to the kit's protocol (typically around 490 nm).
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low absorbance values | Insufficient viable cells; Low metabolic activity; Short incubation with MTT. | Optimize cell seeding density; Extend MTT incubation time. |
| High background absorbance | Contamination; Phenol red in medium; Compound interference. | Use phenol red-free medium during MTT incubation; Run a cell-free control with the compound to check for direct MTT reduction. |
| Incomplete formazan dissolution | Inadequate mixing; Insufficient solubilization solvent. | Ensure complete removal of medium before adding solvent; Use an orbital shaker for 15-30 minutes to aid dissolution. |
| High variability between replicates | Uneven cell plating; Pipetting errors. | Mix cell suspension thoroughly before plating; Use calibrated pipettes and proper technique. |
LDH Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High background in medium | High LDH activity in serum. | Use heat-inactivated serum or reduce serum concentration during the experiment. |
| Low signal in treated wells | Compound inhibits LDH enzyme activity. | Test for direct enzyme inhibition by adding the compound to the lysate from the maximum release control. |
| High spontaneous release in controls | Cells are unhealthy or stressed; Over-confluent culture. | Use cells at a lower passage number; Ensure optimal cell density and gentle handling. |
| Results not correlating with other assays | Different cytotoxicity mechanisms. | LDH assay measures membrane damage (necrosis), while other assays might measure apoptosis or metabolic activity. Use multiple assays for a comprehensive assessment. |
Visualizations
References
- 1. Retinoic acid receptor beta mediates the growth-inhibitory effect of retinoic acid by promoting apoptosis in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoic acid receptor beta - Wikipedia [en.wikipedia.org]
- 3. Overexpression of retinoic acid receptor beta induces growth arrest and apoptosis in oral cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. All-trans-retinoic acid induces RARB-dependent apoptosis via ROS induction and enhances cisplatin sensitivity by NRF2 downregulation in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Selectivity of BMS641 for Retinoic Acid Receptor β
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of BMS641's selectivity for the Retinoic Acid Receptor β (RARβ), comparing its performance against other well-known RAR agonists. The information presented herein is supported by experimental data to aid in the selection of appropriate research tools for studying RARβ-specific signaling pathways.
Comparative Analysis of RAR Agonist Selectivity
The selectivity of a Retinoic Acid Receptor (RAR) agonist is a critical factor in its utility as a research tool or therapeutic agent. High selectivity for a specific RAR subtype (α, β, or γ) minimizes off-target effects and allows for the precise dissection of subtype-specific biological functions. This compound has been identified as a potent and selective RARβ agonist.[1] This section provides a quantitative comparison of this compound with other commonly used RAR agonists.
| Compound | Target Selectivity | Binding Affinity (Ki/Kd in nM) | Functional Potency (EC50 in nM) | Agonist Activity |
| This compound | RARβ Selective | RARα: 225RARβ: 2.5RARγ: 223[1][2] | RARα: >1000RARβ: ~10RARγ: >1000[2] | Partial Agonist [2] |
| TTNPB | Pan-Agonist | Not widely reported | RARα: 21RARβ: 4RARγ: 2.4 | Full Agonist |
| AM580 | RARα Selective | Not widely reported | RARα: 0.3-0.36RARβ: 8.6-24.6RARγ: 13-27.9 | Full Agonist |
| BMS961 | RARγ Selective | Not widely reported | RARγ: 30 | Full Agonist |
| BMS411 | RARβ Selective | RARα (IC50): ~30 | RARβ: ~10 | Full Agonist |
| BMS948 | RARβ Selective | Not widely reported | RARα: >1000RARβ: ~100RARγ: >1000 | Full Agonist |
| BMS453 | RARβ Agonist,RARα/γ Antagonist | Not widely reported | Agonist at RARβ, Antagonist at RARα/γ | Mixed Agonist/Antagonist |
Note: Ki and Kd values represent the dissociation constant, a measure of binding affinity where a lower value indicates higher affinity. EC50 values represent the concentration of a compound that provokes a response halfway between the baseline and maximum response, indicating functional potency. Values can vary slightly between different experimental setups.
Experimental Protocols
The validation of this compound's selectivity for RARβ relies on established in vitro assays. Below are detailed methodologies for two key experiments.
Competitive Radioligand Binding Assay
This assay quantifies the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki).
Materials:
-
HEK293T cells transiently transfected to express human RARα, RARβ, or RARγ.
-
Radioligand: [³H]-all-trans retinoic acid (ATRA).
-
Unlabeled competitor: Test compound (this compound) and a known pan-agonist (e.g., TTNPB) for determining non-specific binding.
-
Binding buffer: Tris-HCl buffer (pH 7.4) containing protease inhibitors.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Lysate Preparation: Harvest transfected HEK293T cells and prepare cell lysates containing the RARs.
-
Assay Setup: In a 96-well plate, combine the cell lysate with a fixed concentration of [³H]-ATRA.
-
Competition: Add increasing concentrations of the unlabeled test compound (this compound) to the wells. For determining non-specific binding, add a high concentration of an unlabeled pan-agonist.
-
Incubation: Incubate the plates at 4°C for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of specific binding) is determined and used to calculate the Ki value using the Cheng-Prusoff equation.
Transactivation Assay (Luciferase Reporter Assay)
This functional assay measures the ability of a compound to activate a specific RAR subtype, leading to the transcription of a reporter gene (luciferase).
Materials:
-
HeLa or other suitable mammalian cells.
-
Expression plasmids for full-length human RARα, RARβ, or RARγ.
-
Reporter plasmid containing a retinoic acid response element (RARE) upstream of a luciferase gene (e.g., pRARE-Luc).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
Transfection reagent.
-
Test compound (this compound) and a positive control (e.g., TTNPB).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the RAR expression plasmid, the RARE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of the test compound (this compound) or the positive control.
-
Incubation: Incubate the cells for another 24 hours to allow for receptor activation and luciferase expression.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Plot the normalized luciferase activity against the log concentration of the compound to generate a dose-response curve and determine the EC50 value.
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams depict the RAR signaling pathway and the experimental workflow for validating RARβ selectivity.
References
A Comparative Guide to RAR Activation: BMS641 vs. TTNPB
In the landscape of Retinoic Acid Receptor (RAR) agonists, both BMS641 and TTNPB are notable compounds utilized by researchers to investigate the intricate roles of RAR signaling in various biological processes. While both molecules activate RARs, they exhibit distinct profiles in terms of subtype selectivity and potency. This guide provides a detailed comparison of this compound and TTNPB, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.
Quantitative Comparison of RAR Activation
The following table summarizes the key quantitative parameters for this compound and TTNPB, highlighting their differential effects on the three RAR subtypes: RARα, RARβ, and RARγ.
| Parameter | This compound | TTNPB |
| Target(s) | Selective RARβ agonist | Pan-RAR agonist |
| Binding Affinity (Kd) | RARα: 225 nM[1][2] RARβ: 2.5 nM[1][2] RARγ: 223 nM[1] | Not explicitly found as Kd, but is a high-affinity pan-agonist. |
| Activation Potency (EC50) | RARβ: ~10 nM Partial agonist activity (~50% of TTNPB) | RARα: 21 nM RARβ: 4 nM RARγ: 2.4 nM |
| Selectivity | High selectivity for RARβ | Pan-agonist, with some preference for RARγ and RARβ over RARα. |
| Functional Activity | Partial agonist for RARβ, antagonist for RARα and RARγ at high concentrations. | Full agonist for all RAR subtypes. |
Experimental Methodologies
The data presented in this guide are primarily derived from two key types of in vitro assays: radioligand binding assays and reporter gene transactivation assays.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kd) of a compound for a specific receptor.
Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a source of the receptor (e.g., cell lysates or purified receptor protein). A competing, non-radiolabeled compound (the test compound, e.g., this compound) is added at increasing concentrations. The ability of the test compound to displace the radiolabeled ligand from the receptor is measured.
General Protocol:
-
Receptor Preparation: Nuclear extracts or whole-cell lysates from cells overexpressing a specific RAR subtype (α, β, or γ) are prepared.
-
Incubation: The receptor preparation is incubated with a constant concentration of a radiolabeled RAR agonist (e.g., [3H]-all-trans-retinoic acid) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The mixture is passed through a filter membrane that traps the receptor-ligand complexes. Unbound radioligand passes through the filter.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined. The Kd is then calculated from the IC50 value.
Reporter Gene Transactivation Assay
This assay measures the ability of a compound to activate a receptor and induce the transcription of a target gene.
Principle: Cells are engineered to express a specific RAR subtype and a reporter gene (e.g., luciferase) that is under the control of a Retinoic Acid Response Element (RARE). When an agonist binds to and activates the RAR, the receptor-ligand complex binds to the RARE and drives the expression of the reporter gene. The activity of the reporter protein is then measured and is proportional to the level of receptor activation.
General Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., HeLa or COS-1) is cultured and transiently transfected with two plasmids: one expressing the RAR subtype of interest and another containing a luciferase reporter gene driven by a RARE-containing promoter.
-
Compound Treatment: The transfected cells are treated with varying concentrations of the test compound (e.g., this compound or TTNPB).
-
Cell Lysis: After an incubation period (typically 24-48 hours), the cells are lysed to release the cellular contents, including the expressed luciferase.
-
Luciferase Assay: The cell lysate is mixed with a luciferase substrate. The light produced by the enzymatic reaction is measured using a luminometer.
-
Data Analysis: The luminescence data is plotted against the compound concentration to generate a dose-response curve, from which the EC50 (the concentration that produces 50% of the maximal response) and the maximal efficacy are determined.
RAR Signaling Pathway
The following diagram illustrates the general mechanism of RAR activation.
Caption: Retinoic Acid Receptor (RAR) Signaling Pathway.
Summary and Conclusion
The choice between this compound and TTNPB fundamentally depends on the specific research question.
TTNPB is a potent, non-selective agonist of all three RAR subtypes. This makes it an excellent tool for studying the general effects of RAR activation or when the specific RAR subtype involved is unknown. Its high potency ensures a robust response at low concentrations.
This compound , in contrast, offers high selectivity for RARβ. This makes it an invaluable tool for dissecting the specific roles of RARβ in biological systems, allowing researchers to attribute observed effects to the activation of this particular subtype. Its characterization as a partial agonist for RARβ and an antagonist for RARα and RARγ at higher concentrations provides further avenues for nuanced pharmacological studies.
References
A Comparative Guide to the Activity of BMS-641 and BMS-453
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two synthetic retinoids, BMS-641 and BMS-453. Both compounds are notable for their interaction with retinoic acid receptors (RARs), key regulators of cellular growth, differentiation, and apoptosis. This document summarizes their distinct receptor selectivity profiles, mechanisms of action, and impact on cellular signaling pathways, supported by available experimental data.
Overview and Target Selectivity
BMS-641 and BMS-453 are both synthetic retinoids that primarily function as agonists for the Retinoic Acid Receptor β (RARβ). However, they exhibit different selectivity profiles for other RAR isotypes.
-
BMS-453 is characterized as a RARβ agonist and a RARα and RARγ antagonist . This dual activity allows it to selectively activate RARβ-mediated pathways while inhibiting those controlled by RARα and RARγ.
-
BMS-641 is a more selective RARβ agonist with a significantly higher affinity for RARβ compared to RARα and RARγ. It is a 3-chloro derivative of BMS-453, a modification that enhances its binding selectivity for RARβ.
Quantitative Data: Receptor Binding Affinity
| Compound | Receptor | Dissociation Constant (Kd) |
| BMS-641 | RARβ | 2.5 nM |
| RARα | 225 nM | |
| RARγ | 223 nM |
Data sourced from commercially available information.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for BMS-453 in inhibiting cell growth has been well-documented. The effects of BMS-641, while also mediated through RARβ, are less extensively described in publicly available literature, particularly concerning the TGF-β pathway.
BMS-453: Induction of TGF-β and Cell Cycle Arrest
BMS-453 is known to inhibit the proliferation of normal and malignant breast cells primarily through the induction of active Transforming Growth Factor-β (TGF-β)[1]. This leads to a cascade of downstream events culminating in cell cycle arrest at the G1 phase.
The signaling pathway for BMS-453 can be visualized as follows:
BMS-641: Selective RARβ Agonism
BMS-641's high selectivity for RARβ suggests that its biological effects are predominantly mediated through this receptor. While it is established as a partial agonist of RARβ, detailed studies on its impact on the TGF-β pathway and other downstream effectors are not as widely published as those for BMS-453[2]. A comparative transactivation assay has shown that both BMS-641 and BMS-453 act as partial agonists on RARβ[2].
Experimental Protocols
Detailed experimental protocols for the specific studies on BMS-641 and BMS-453 are often proprietary. However, based on common methodologies in the field, the following provides an outline of the protocols that would be used to assess their activity.
RAR Binding Affinity Assay (Radioligand Binding Assay)
This assay is used to determine the binding affinity (Kd) of a compound for its receptor.
Objective: To quantify the affinity of BMS-641 and BMS-453 for RARα, RARβ, and RARγ.
Methodology:
-
Receptor Preparation: Nuclear extracts containing the specific RAR isotype are prepared from cells overexpressing the receptor.
-
Radioligand: A radiolabeled retinoid with known high affinity for the RARs (e.g., [³H]-all-trans-retinoic acid) is used.
-
Competition Binding: A constant concentration of the radioligand is incubated with the nuclear extracts in the presence of increasing concentrations of the unlabeled competitor compound (BMS-641 or BMS-453).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated (e.g., by filtration).
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (concentration of the competitor that inhibits 50% of radioligand binding) is determined. The Kd is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Cell Proliferation Assay (e.g., MTT or ³H-Thymidine Incorporation)
This assay measures the effect of a compound on cell viability and proliferation.
Objective: To determine the inhibitory effect of BMS-641 and BMS-453 on the proliferation of a target cell line (e.g., breast cancer cells).
Methodology:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of BMS-641 or BMS-453. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).
-
Measurement of Proliferation:
-
MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active metabolism convert MTT into a purple formazan product. A solubilizing solution is then added, and the absorbance is read on a microplate reader.
-
³H-Thymidine Incorporation Assay: Radiolabeled thymidine is added to the wells. Proliferating cells incorporate the thymidine into their newly synthesized DNA. The cells are then harvested, and the amount of incorporated radioactivity is measured.
-
-
Data Analysis: The results are expressed as a percentage of the vehicle control, and the IC₅₀ (concentration that inhibits 50% of cell proliferation) is calculated.
TGF-β Activation Assay (ELISA)
This assay quantifies the amount of active TGF-β in cell culture supernatants.
Objective: To measure the induction of active TGF-β by BMS-641 and BMS-453 in a target cell line.
Methodology:
-
Cell Treatment: Cells are treated with the BMS compounds for a specified time.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Activation of Latent TGF-β (for total TGF-β measurement): A portion of the supernatant is treated with acid to activate any latent TGF-β. This is then neutralized.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
The wells of a microplate are coated with a capture antibody specific for TGF-β.
-
The prepared supernatants (both with and without acid activation) and TGF-β standards are added to the wells.
-
A detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate for the enzyme is added, leading to a color change.
-
The reaction is stopped, and the absorbance is measured.
-
-
Data Analysis: A standard curve is generated, and the concentration of active and total TGF-β in the samples is determined.
Summary and Conclusion
BMS-641 and BMS-453 are both valuable research tools for investigating the role of RARβ in various biological processes.
-
BMS-453 has a well-defined mechanism of action involving the induction of active TGF-β, leading to G1 cell cycle arrest. Its dual role as a RARβ agonist and RARα/γ antagonist makes it a useful tool for dissecting the specific contributions of these receptor isotypes.
-
BMS-641 offers higher selectivity for RARβ, making it a more precise tool for studying RARβ-specific pathways. While its downstream effects, particularly on the TGF-β pathway, require further investigation, its high affinity and selectivity are significant advantages for targeted studies.
The choice between BMS-641 and BMS-453 will depend on the specific research question. For studies focused on the selective activation of RARβ, BMS-641 is the superior choice. For investigations into the interplay between different RAR isotypes and the role of TGF-β in retinoid-induced growth inhibition, BMS-453 provides a well-characterized option. Further comparative studies are needed to fully elucidate the similarities and differences in the downstream signaling pathways activated by these two compounds.
References
- 1. The retinoic acid receptor antagonist, BMS453, inhibits normal breast cell growth by inducing active TGFbeta and causing cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Unexpected Mode Of Binding Defines BMS948 as A Full Retinoic Acid Receptor β (RARβ, NR1B2) Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BMS-209641 and Other Retinoic Acid Receptor (RAR) Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic retinoic acid receptor (RAR) agonist BMS-209641 with other notable RAR agonists, including the pan-agonist all-trans retinoic acid (ATRA), the RARα/β-selective agonist Tamibarotene (Am80), and the RARγ-selective agonist CD437. This document summarizes their performance based on experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.
Overview of RAR Agonists
Retinoic acid receptors (RARs) are nuclear receptors that play a crucial role in regulating gene transcription involved in cellular growth, differentiation, and apoptosis.[1][2] There are three main subtypes of RARs: RARα, RARβ, and RARγ, each with distinct tissue distribution and physiological functions. RAR agonists are compounds that bind to and activate these receptors, making them valuable tools in research and potential therapeutic agents for various diseases, including cancer and dermatological disorders. This guide focuses on comparing the selectivity and functional effects of BMS-209641 against other well-characterized RAR agonists.
Comparative Performance Data
The following tables summarize the binding affinities and transcriptional activation capabilities of BMS-209641 and other selected RAR agonists. These quantitative data are essential for understanding the selectivity and potency of each compound.
Table 1: Binding Affinity (Kd/Ki) of RAR Agonists for RAR Subtypes
| Compound | RARα (nM) | RARβ (nM) | RARγ (nM) | Selectivity Profile | Reference |
| BMS-209641 | 225 (Kd) | 2.5 (Kd) | 223 (Kd) | Highly RARβ Selective | [3] |
| All-trans Retinoic Acid (ATRA) | 9 (Ki) | 3 (Ki) | 10 (Ki) | Pan-Agonist | [4] |
| Tamibarotene (Am80) | - | - | - | RARα/β Selective | [5] |
| CD437 | - | Binds | Binds | RARγ Selective |
Note: "-" indicates that specific, directly comparable Ki values were not available in the reviewed literature under a single study. Tamibarotene is widely characterized as RARα/β selective, and CD437 as RARγ selective.
Table 2: Transcriptional Activation (EC50) of RAR Agonists
| Compound | RARα (nM) | RARβ (nM) | RARγ (nM) | Selectivity Profile | Reference |
| BMS-209641 | >1000 | ~50 (partial agonist) | >1000 | Highly RARβ Selective | |
| All-trans Retinoic Acid (ATRA) | 169 | 9 | 2 | Pan-Agonist | |
| Tamibarotene (Am80) | <10 | <10 | >1000 | RARα/β Selective | |
| CD437 | >1000 | >1000 | ~3 | Highly RARγ Selective |
Note: EC50 values can vary significantly between different studies and assay systems. The data presented here are representative values to illustrate the relative selectivity of each agonist.
Table 3: Cellular Effects of RAR Agonists
| Compound | Cell Line | Primary Effect | IC50/EC50 | Reference |
| BMS-209641 | P19 Embryonic Carcinoma Cells | Neuronal differentiation (synergistic with RARγ agonist) | - | |
| All-trans Retinoic Acid (ATRA) | HL-60 (Promyelocytic Leukemia) | Granulocytic Differentiation | ~1 µM | |
| Tamibarotene (Am80) | HL-60 (Promyelocytic Leukemia) | Differentiation and Apoptosis (more potent than ATRA) | - | |
| CD437 | Various Cancer Cell Lines | Apoptosis | 0.1 - 10 µM |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used to evaluate these compounds, the following diagrams illustrate the RAR signaling pathway and a typical experimental workflow.
Caption: Retinoic Acid Receptor (RAR) Signaling Pathway.
Caption: General Experimental Workflow for Comparing RAR Agonists.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to be representative and may require optimization for specific cell lines and experimental conditions.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of a compound for a specific receptor subtype.
-
Materials:
-
Recombinant human RARα, RARβ, or RARγ protein.
-
Radiolabeled ligand (e.g., [³H]9-cis-Retinoic Acid).
-
Test compounds (BMS-209641, ATRA, etc.) at various concentrations.
-
Binding buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the recombinant RAR protein with the radiolabeled ligand and varying concentrations of the test compound in the binding buffer.
-
Allow the binding reaction to reach equilibrium (e.g., 2 hours at 4°C).
-
Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of an unlabeled ligand.
-
Calculate the specific binding and analyze the data using non-linear regression to determine the Ki or Kd values.
-
Transcriptional Activation (Luciferase Reporter) Assay
This cell-based assay measures the ability of a compound to activate gene transcription through an RAR-mediated pathway.
-
Materials:
-
A suitable mammalian cell line (e.g., HEK293, HeLa, or COS-7) that does not endogenously express high levels of RARs.
-
An expression vector for the specific human RAR subtype (α, β, or γ).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a Retinoic Acid Response Element (RARE).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Cell culture medium and reagents.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Co-transfect the cells with the RAR expression vector, the RARE-luciferase reporter plasmid, and the control plasmid.
-
Plate the transfected cells into multi-well plates and allow them to recover.
-
Treat the cells with various concentrations of the RAR agonists for a specified period (e.g., 16-24 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the effect of RAR agonists on cell viability and proliferation.
-
Materials:
-
A relevant cell line (e.g., a cancer cell line sensitive to RAR agonists).
-
Cell culture medium and supplements.
-
RAR agonists at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the RAR agonists and a vehicle control.
-
Incubate the cells for a period that allows for changes in proliferation (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the agonist concentration to determine the IC50 value (the concentration that inhibits cell proliferation by 50%).
-
Cell Differentiation Assay (e.g., in HL-60 cells)
This assay evaluates the ability of RAR agonists to induce the differentiation of leukemia cells into a more mature phenotype.
-
Materials:
-
HL-60 human promyelocytic leukemia cells.
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum.
-
RAR agonists at various concentrations.
-
Nitroblue tetrazolium (NBT) solution for assessing functional differentiation (respiratory burst).
-
Phycoerythrin (PE)-conjugated anti-CD11b antibody for assessing surface marker expression.
-
Flow cytometer.
-
-
Procedure:
-
Culture HL-60 cells in suspension.
-
Treat the cells with different concentrations of the RAR agonists for a period sufficient to induce differentiation (e.g., 4-6 days).
-
NBT Reduction Assay:
-
Harvest the cells and incubate them with NBT solution and a stimulant (e.g., phorbol 12-myristate 13-acetate, PMA).
-
Differentiated cells with a functional respiratory burst will reduce the yellow NBT to a dark blue formazan precipitate.
-
Count the percentage of NBT-positive cells under a microscope.
-
-
CD11b Expression Analysis:
-
Harvest the cells and stain them with a PE-conjugated anti-CD11b antibody.
-
Analyze the cells by flow cytometry to quantify the percentage of cells expressing the CD11b surface marker, which is upregulated upon granulocytic differentiation.
-
-
Compare the percentage of differentiated cells induced by each agonist.
-
Conclusion
The choice of an RAR agonist for research or therapeutic development depends critically on its selectivity profile and desired biological effect.
-
BMS-209641 is a highly valuable tool for specifically investigating the roles of RARβ . Its high selectivity minimizes off-target effects from activating RARα and RARγ.
-
All-trans Retinoic Acid (ATRA) , as a pan-agonist , is useful for studying the general effects of RAR activation but cannot dissect the specific contributions of each subtype.
-
Tamibarotene (Am80) offers a more targeted approach than ATRA by primarily activating RARα and RARβ , which may be advantageous in certain therapeutic contexts, such as acute promyelocytic leukemia.
-
CD437 provides a means to specifically probe the functions of RARγ , which has been implicated in apoptosis in several cancer cell lines.
The experimental protocols provided in this guide offer a starting point for the in-house evaluation and comparison of these and other RAR agonists. Careful consideration of the experimental design, including the choice of cell lines and endpoints, is crucial for obtaining meaningful and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tamibarotene: a candidate retinoid drug for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to RARβ Target Gene Expression: BMS641 and Alternative Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the RARβ-selective partial agonist, BMS641, and other common retinoic acid receptor (RAR) modulators in regulating the expression of RARβ target genes. The information presented herein is synthesized from publicly available research to facilitate the selection of appropriate compounds for studying RARβ signaling and its downstream effects.
Introduction to RARβ Modulation
Retinoic acid receptor beta (RARβ) is a nuclear receptor that plays a crucial role in cell growth, differentiation, and apoptosis. Its dysregulation has been implicated in various cancers. Pharmacological modulation of RARβ activity is a key area of research for therapeutic development. This guide focuses on the effects of four compounds on the expression of the RARβ target genes, c-Jun and Fra-1, which are components of the AP-1 transcription factor complex and are known to be regulated by retinoid signaling.
Compound Comparison
The following table summarizes the key characteristics of the RAR modulators discussed in this guide.
| Compound | Type | Selectivity | Mechanism of Action |
| This compound | Partial Agonist | RARβ-selective | Binds to RARβ with high affinity, leading to partial activation of downstream gene transcription. It shows significantly lower affinity for RARα and RARγ. |
| TTNPB | Pan-Agonist | RARα, RARβ, RARγ | A potent synthetic retinoid that activates all three RAR subtypes, leading to robust downstream gene transcription. |
| ATRA (All-trans retinoic acid) | Pan-Agonist | RARα, RARβ, RARγ | The natural ligand for RARs, activating all three subtypes to regulate gene expression. |
| BMS493 | Inverse Agonist/Antagonist | Pan-RAR | Binds to all RAR subtypes and inhibits their basal transcriptional activity, effectively blocking retinoid signaling. |
Expected Effects on RARβ Target Gene Expression (Western Blot Analysis)
Based on the pharmacological profiles of the selected compounds, the following is a representation of the expected protein expression levels of the RARβ target genes, c-Jun and Fra-1, as would be observed in a Western blot experiment.
Hypothetical Western Blot Results:
| Treatment | c-Jun Expression | Fra-1 Expression |
| Vehicle (Control) | Basal Level | Basal Level |
| This compound | Moderate Increase | Moderate Increase |
| TTNPB | Strong Increase | Strong Increase |
| ATRA | Strong Increase | Strong Increase |
| BMS493 | Decrease below Basal | Decrease below Basal |
Note: This table represents expected outcomes based on the known mechanisms of action of these compounds. Actual results may vary depending on the cell type, experimental conditions, and antibody specificity.
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and the experimental process, refer to the following diagrams.
Caption: RARβ Signaling Pathway.
Caption: Western Blot Experimental Workflow.
Experimental Protocol: Western Blot for c-Jun and Fra-1
This protocol provides a representative method for assessing the protein expression of c-Jun and Fra-1 in response to RAR modulator treatment.
1. Cell Culture and Treatment:
-
Culture a suitable cell line known to express RARβ (e.g., specific cancer cell lines) to 70-80% confluency.
-
Treat cells with the desired concentration of this compound, TTNPB, ATRA, BMS493, or vehicle control for a predetermined time course (e.g., 24-48 hours).
2. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
7. Antibody Incubation:
-
Primary Antibody: Incubate the membrane with primary antibodies against c-Jun (1:1000 dilution) and Fra-1 (1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH, 1:5000) should also be used.
-
Secondary Antibody: Wash the membrane three times with TBST for 10 minutes each. Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, 1:5000) in blocking buffer for 1 hour at room temperature.
8. Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
9. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to the corresponding loading control bands.
-
Compare the relative protein expression levels across different treatment groups.
Conclusion
This guide provides a framework for comparing the effects of the RARβ-selective partial agonist this compound with other RAR modulators on the expression of target genes c-Jun and Fra-1. While direct comparative experimental data is not yet widely available, the provided information on their mechanisms of action allows for predictable outcomes. The detailed Western blot protocol offers a standardized method for researchers to generate their own comparative data, contributing to a better understanding of RARβ signaling in health and disease.
Comparative Guide to the Cross-Reactivity of BMS-209641 with Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of BMS-209641 with other nuclear receptors. The information presented is based on available experimental data to assist researchers in evaluating its selectivity profile.
Overview of BMS-209641
BMS-209641 is a synthetic retinoid designed as a selective agonist for the Retinoic Acid Receptor beta (RARβ). RARs are nuclear receptors that play a crucial role in cell growth, differentiation, and apoptosis. The selectivity of compounds like BMS-209641 is a critical aspect of their therapeutic potential, as off-target effects on other nuclear receptors can lead to undesirable side effects.
Quantitative Data on Nuclear Receptor Binding Affinity
The following table summarizes the known binding affinities of BMS-209641 for various retinoic acid receptor subtypes. Data on cross-reactivity with a broader panel of nuclear receptors is not extensively available in the public domain.
| Nuclear Receptor | Ligand | Binding Affinity (Kd, nM) | Selectivity vs. RARβ | Reference |
| Retinoic Acid Receptor β (RARβ) | BMS-209641 | 2.5 | - | [1] |
| Retinoic Acid Receptor α (RARα) | BMS-209641 | 225 | 90-fold | [1] |
| Retinoic Acid Receptor γ (RARγ) | BMS-209641 | 223 | 89.2-fold | [1] |
| Retinoid X Receptor (RXR) | BMS-209641 | No binding reported | - |
Note: A lower Kd value indicates a higher binding affinity. The selectivity is calculated as the ratio of Kd for the other receptor to the Kd for RARβ.
Experimental Protocols
The determination of nuclear receptor binding affinity and functional activity is typically conducted using the following experimental methodologies.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor.
-
Receptor Preparation: Nuclear receptors are typically expressed in and purified from recombinant systems, such as E. coli or insect cells.
-
Radioligand: A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-all-trans retinoic acid for RARs) is used.
-
Competition Assay: A constant concentration of the radioligand and receptor are incubated with varying concentrations of the unlabeled test compound (e.g., BMS-209641).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, often by filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Reporter Gene Assay
This cell-based assay measures the functional consequence of a compound binding to a nuclear receptor, i.e., the activation or inhibition of gene transcription.
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T or CV-1) is cultured. The cells are then co-transfected with two plasmids:
-
An expression vector containing the full-length cDNA of the nuclear receptor of interest.
-
A reporter vector containing a luciferase or β-galactosidase reporter gene downstream of a promoter with specific hormone response elements (HREs) for the nuclear receptor.
-
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compound.
-
Cell Lysis: After an incubation period (typically 24-48 hours), the cells are lysed to release the cellular contents, including the reporter enzyme.
-
Enzyme Assay: The activity of the reporter enzyme is measured using a luminometer or spectrophotometer after the addition of the appropriate substrate.
-
Data Analysis: The results are typically expressed as the fold induction of reporter gene activity compared to a vehicle control. The concentration of the compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
Visualizations
Experimental Workflow for Nuclear Receptor Cross-Reactivity Screening
Caption: Workflow for assessing the cross-reactivity of a compound against a panel of nuclear receptors.
Signaling Pathway of Retinoic Acid Receptors and Potential for Cross-Reactivity
Caption: Signaling pathway of BMS-209641 and potential points of cross-reactivity with other nuclear receptors.
References
Unveiling the Tumor Suppressor Potential of BMS-209641: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of BMS-209641, a selective retinoic acid receptor beta (RARβ) partial agonist, with other RARβ modulators, highlighting its potential as a tumor suppressor. The information is curated for researchers, scientists, and drug development professionals, presenting key experimental data, detailed protocols, and visualizations of relevant biological pathways.
Performance Comparison of RARβ Agonists
BMS-209641 (also known as BMS641) has been identified as a highly selective agonist for RARβ, a nuclear receptor subtype often implicated in tumor suppression.[1] Its binding affinity for RARβ is significantly higher than for RARα or RARγ, making it a valuable tool for studying the specific roles of RARβ in cancer biology.[1]
While direct head-to-head studies detailing the tumor growth inhibition of BMS-209641 in preclinical models are not extensively published, its activity as a partial agonist distinguishes it from full agonists like TTNPB and BMS948.[2] A partial agonist elicits a response that is lower than that of a full agonist, which can sometimes translate to a better safety profile or a more nuanced biological effect.
The table below summarizes the known characteristics of BMS-209641 in comparison to other relevant RARβ agonists based on available data.
| Compound | Target | Mechanism of Action | Reported Activity |
| BMS-209641 (this compound) | RARβ | Selective Partial Agonist | High binding affinity for RARβ (Kd = 2.5 nM), approximately 100-fold more selective for RARβ over RARα and RARγ.[1] In transcriptional assays, it acts as a partial agonist, inducing about 50% of the maximal response compared to a full agonist.[2] |
| TTNPB | Pan-RAR | Full Agonist | A potent, non-selective RAR agonist often used as a reference compound in research. |
| BMS948 | RARβ | Selective Full Agonist | A full agonist that activates RARβ as efficiently as TTNPB. |
| All-trans retinoic acid (ATRA) | Pan-RAR | Agonist | A naturally occurring retinoid that binds to all RAR subtypes and is used in the treatment of acute promyelocytic leukemia. |
Experimental Methodologies
To aid researchers in designing and interpreting experiments with RARβ agonists, this section outlines typical protocols for key in vitro and in vivo assays.
In Vitro Cell Proliferation Assay (MTT Assay)
This assay is commonly used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of BMS-209641 or other test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure their dimensions using calipers.
-
Randomization and Treatment: When tumors reach a specified average volume, randomize the mice into treatment and control groups. Administer BMS-209641 or other compounds via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume and body weight of the mice at regular intervals throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Signaling Pathway and Experimental Workflow
The antitumor effects of RARβ agonists are primarily mediated through the retinoic acid signaling pathway, leading to the regulation of gene expression involved in cell differentiation, proliferation, and apoptosis.
References
Safety Operating Guide
Prudent Disposal of BMS-641: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of BMS-641 based on its chemical properties and general laboratory safety protocols for potent, bioactive compounds. As a specific Safety Data Sheet (SDS) with official disposal procedures is not publicly available, these recommendations are derived from best practices for handling similar chemical entities. Always consult with your institution's Environmental Health and Safety (EHS) department for compliance with local, state, and federal regulations.
BMS-641 is a selective retinoic acid receptor beta (RARβ) agonist, a potent compound requiring careful handling and disposal to ensure personnel safety and environmental protection. The following procedures outline the essential steps for the safe management and disposal of BMS-641 waste in a laboratory setting.
Chemical and Safety Data
A summary of the known quantitative data for BMS-641 is presented in the table below. This information is crucial for understanding the compound's characteristics and for making informed decisions regarding its handling and disposal.
| Property | Value | Source |
| Molecular Weight | 414.92 g/mol | [1] |
| Chemical Formula | C₂₇H₂₃ClO₂ | [1] |
| CAS Number | 369364-50-1 | [1] |
| Solubility (25°C) | DMSO: 7 mg/mL | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month | |
| Affinity (Kd) | RARβ: 2.5 nM; RARα: 225 nM; RARγ: 223 nM |
Experimental Protocols: Disposal Procedures
The proper disposal of BMS-641, like other potent laboratory chemicals, involves a multi-step process that prioritizes safety and regulatory compliance.
1. Personal Protective Equipment (PPE): Before handling BMS-641 in any form (solid or in solution), ensure that appropriate PPE is worn. This includes, but is not limited to:
-
A lab coat
-
Safety goggles or a face shield
-
Gloves (nitrile or other chemically resistant gloves are recommended)
2. Waste Segregation and Collection: All waste contaminated with BMS-641 must be treated as hazardous chemical waste.
-
Solid Waste: This includes unused or expired BMS-641 powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and any absorbent materials used for cleaning spills.
-
Collect all solid waste in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical.
-
-
Liquid Waste: This includes solutions containing BMS-641 and solvents used for rinsing contaminated glassware.
-
Collect all liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container material must be compatible with the solvents used.
-
Do not mix aqueous waste with organic solvent waste unless specifically permitted by your institution's EHS guidelines.
-
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with BMS-641 should be disposed of in a designated sharps container for hazardous chemical waste.
3. Container Labeling: All hazardous waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "BMS-641"
-
The concentration of BMS-641 in the waste, if applicable.
-
The type of solvent(s) present in liquid waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
4. Storage of Waste: Store hazardous waste containers in a designated and secure area within the laboratory, away from general laboratory traffic. Ensure that incompatible waste types are segregated to prevent accidental reactions.
5. Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of BMS-641 waste down the drain or in the regular trash.
6. Decontamination of Glassware: Glassware that has come into contact with BMS-641 should be decontaminated before being washed for reuse.
-
Rinse the glassware with a suitable solvent (such as ethanol or acetone) to remove any residual BMS-641.
-
Collect the solvent rinsate as hazardous liquid waste.
-
After the initial solvent rinse, the glassware can typically be washed using standard laboratory procedures.
7. Spill Management: In the event of a BMS-641 spill:
-
Alert personnel in the immediate area.
-
If the spill is significant, evacuate the area and contact your institution's EHS department.
-
For minor spills, and if you are trained to do so, use a chemical spill kit to absorb the material.
-
Wear appropriate PPE during the cleanup process.
-
Collect all cleanup materials (absorbent pads, contaminated PPE, etc.) as hazardous solid waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of BMS-641.
Caption: Workflow for the safe disposal of BMS-641 waste.
References
Personal protective equipment for handling BMS641
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, application, and disposal of BMS-641, a selective retinoic acid receptor beta (RARβ) agonist.
This document provides crucial safety protocols and operational guidance for the laboratory use of BMS-641 (also known as BMS-209641). Adherence to these procedures is vital to ensure personal safety and maintain experimental integrity.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
Based on safety guidelines for similar compounds, the following PPE is mandatory when handling BMS-641:
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or other chemical-resistant gloves. | To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling the compound. |
| Eye Protection | Safety glasses with side shields. | To protect eyes from splashes or aerosols. |
| Body Protection | A laboratory coat or impervious clothing. | To protect skin and personal clothing from contamination. |
Engineering Controls:
-
Work with BMS-641 should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Hygiene Measures:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Wash hands thoroughly with soap and water after handling.
-
Do not eat, drink, or smoke in the laboratory.
First Aid Measures
In the event of exposure, follow these first-aid procedures:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, consult a physician.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
After Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Storage and Disposal
Storage:
Proper storage is crucial to maintain the stability and integrity of BMS-641.
| Form | Storage Temperature | Duration |
| Solid | -20°C | Up to 1 month |
| -80°C | Up to 6 months | |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Disposal:
Dispose of BMS-641 and any contaminated materials in accordance with federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
Physicochemical and Biological Data
| Property | Value |
| Molecular Formula | C₂₇H₂₃ClO₂ |
| Molecular Weight | 414.92 g/mol |
| CAS Number | 369364-50-1 |
| Solubility | Soluble in DMSO. |
| Biological Activity | Selective RARβ agonist with a higher affinity for RARβ (Kd = 2.5 nM) compared to RARα (Kd = 225 nM) and RARγ (Kd = 223 nM).[2] |
Experimental Protocols
BMS-641 is utilized in various research applications, particularly in studies involving gene regulation and cellular differentiation. Below is a general protocol for a transcriptional activation assay, based on methodologies described in the literature.
Transcriptional Activation Assay in Cell Culture:
This protocol is adapted from studies evaluating the activity of RAR agonists on target gene expression.
Objective: To measure the ability of BMS-641 to activate the transcription of a reporter gene under the control of a retinoic acid response element (RARE).
Materials:
-
HeLa cells (or other suitable cell line)
-
(RARE)₃-tk-luciferase reporter plasmid
-
Expression vectors for human RARα, RARβ, or RARγ
-
Transfection reagent
-
Cell culture medium and supplements
-
BMS-641
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HeLa cells in 24-well plates at an appropriate density to reach 50-70% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the (RARE)₃-tk-luciferase reporter plasmid and the respective RAR expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of BMS-641 (e.g., from 1 nM to 1 µM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the instructions of the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to the total protein concentration. Plot the dose-response curve to determine the EC₅₀ of BMS-641.
Signaling Pathway and Logical Relationships
Retinoic Acid Receptor (RAR) Signaling Pathway:
BMS-641, as a selective RARβ agonist, modulates gene expression through the canonical retinoic acid signaling pathway. The process is initiated by the binding of the agonist to the RARβ subunit of a heterodimer formed with the retinoid X receptor (RXR).
Caption: Workflow of BMS-641 activating the RARβ signaling pathway.
This guide is intended to provide essential safety and handling information. Researchers should always consult with their institution's safety office for specific guidelines and protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
